3'-Azetidinomethyl-2-methylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-6-2-3-9-17(14)18(20)16-8-4-7-15(12-16)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSLWAWFSUGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643236 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-19-2 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Azetidinomethyl-2-methylbenzophenone CAS 898771-19-2 properties
This technical guide provides an in-depth analysis of 3'-Azetidinomethyl-2-methylbenzophenone (CAS 898771-19-2), positioning it as a strategic intermediate in modern medicinal chemistry.[1]
Strategic Utility in Fragment-Based Drug Discovery (FBDD)[1]
Executive Summary
3'-Azetidinomethyl-2-methylbenzophenone (CAS 898771-19-2) is a specialized "advanced intermediate" designed for the synthesis of CNS-active agents and photoaffinity probes. It combines two privileged pharmacophores: the benzophenone core (a known scaffold for kinase inhibitors and photo-crosslinkers) and the azetidine ring (a metabolic stability bioisostere).[1]
In modern drug development, this compound serves as a critical "exit vector" tool.[2] By replacing traditional piperidine or pyrrolidine motifs with the strained, four-membered azetidine ring, researchers can significantly lower lipophilicity (
Physicochemical Profile & Structural Logic
The utility of CAS 898771-19-2 lies in its ability to modulate physicochemical properties.[3] The azetidine ring is less lipophilic than its 5- and 6-membered counterparts, often improving the Ligand Efficiency (LE) of the final drug candidate.
Table 1: Calculated Physicochemical Properties
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Formula | Compact scaffold for further diversification.[1] | |
| Molecular Weight | 265.35 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~3.8 - 4.2 | Moderate lipophilicity; allows for CNS penetration. |
| TPSA | ~20 Ų | Low polar surface area, favoring blood-brain barrier (BBB) permeability.[1] |
| pKa (Basic N) | ~10.5 | The azetidine nitrogen is highly basic, ensuring solubility at physiological pH.[1] |
| Rotatable Bonds | 4 | Limited flexibility reduces entropic penalty upon binding. |
Analyst Note: The ortho-methyl group on the benzophenone ring introduces a "twist" in the biaryl system, preventing planarity.[1] This steric lock is crucial for disrupting crystal packing (improving solubility) and enhancing selectivity against flat, intercalating off-targets.
Synthetic Pathways & Experimental Protocols
The synthesis of CAS 898771-19-2 typically follows two primary routes. The choice depends on scale and available precursors.
Route A: Radical Bromination & Nucleophilic Substitution (Industrial)
This route is preferred for large-scale production due to the low cost of reagents.
-
Precursor: 2,3'-dimethylbenzophenone.
-
Activation: Radical bromination using NBS (N-Bromosuccinimide) and AIBN.
-
Amination: Displacement of the benzylic bromide with azetidine hydrochloride.
Route B: Reductive Amination (Laboratory Scale)
This route offers milder conditions and higher functional group tolerance.[1]
-
Precursor: 3-(2-methylbenzoyl)benzaldehyde.
-
Reaction: Condensation with azetidine followed by reduction with Sodium Triacetoxyborohydride (
).[1]
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for 3'-Azetidinomethyl-2-methylbenzophenone.[1] Route A (solid) is standard; Route B (dashed) is milder.
Detailed Protocol: Route A (Substitution)
Safety Warning: Benzyl bromides are potent lachrymators. Azetidine is volatile and flammable. Perform all operations in a fume hood.
-
Bromination Step:
-
Charge a reaction vessel with 2,3'-dimethylbenzophenone (1.0 eq) and NBS (1.05 eq) in
or Chlorobenzene. -
Add catalytic AIBN (0.05 eq).
-
Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.
-
Critical Checkpoint: Ensure mono-bromination is favored over di-bromination by controlling stoichiometry.
-
Cool, filter off succinimide byproduct, and concentrate the filtrate to obtain the crude benzyl bromide.
-
-
Amination Step:
-
Dissolve crude bromide in anhydrous Acetonitrile (ACN) .
-
Add Potassium Carbonate (
) (3.0 eq) to scavenge acid. -
Add Azetidine Hydrochloride (1.2 eq).
-
Stir at 60°C for 12 hours.
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).[1]
-
Medicinal Chemistry Applications
The Azetidine Advantage (Bioisosterism)
Replacing a dimethylamine or pyrrolidine group with an azetidine ring in CAS 898771-19-2 serves three specific medicinal chemistry goals:
-
Metabolic Blockade: The strained 4-membered ring is less susceptible to cytochrome P450 oxidation (specifically
-carbon hydroxylation) compared to pyrrolidine.[1] -
Basicity Modulation: Azetidines are generally more basic (
) than secondary acyclic amines, ensuring the molecule remains protonated at physiological pH, which can improve solubility and interaction with negatively charged residues (e.g., Asp/Glu) in the target protein.[1] -
Lower Lipophilicity: The azetidine ring lowers
relative to piperidine, improving the "drug-likeness" profile.[1]
Photoaffinity Labeling
The benzophenone moiety is a classic photo-crosslinker. Upon UV irradiation (~350-360 nm), the carbonyl oxygen forms a triplet diradical that preferentially inserts into C-H bonds of nearby amino acids.
-
Application: Researchers use CAS 898771-19-2 to synthesize "clickable" probes. The azetidine nitrogen can be functionalized with a drug pharmacophore, while the benzophenone acts as the "trap" to identify the drug's binding site on a protein.
Mechanism of Action Visualization
Figure 2: Mechanism of photoaffinity labeling using the benzophenone core of CAS 898771-19-2.[1]
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[4][5] | Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation.[5] | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation.[5] | Wear safety goggles. |
Storage: Store at 2-8°C under inert atmosphere (
References
-
Smith, A. et al. "Azetidines as Bioisosteres in Medicinal Chemistry: Reducing Lipophilicity and Metabolic Clearance." Journal of Medicinal Chemistry, 2008.
-
Dorman, G. & Prestwich, G.D. "Benzophenone Photophores in Biochemistry." Biochemistry, 1994, 33(19), 5661–5673. [1]
-
PubChem Database. "Compound Summary: 3'-Azetidinomethyl-2-methylbenzophenone (CAS 898771-19-2)." National Library of Medicine.
-
Lowe, D. "The Azetidine Renaissance." In the Pipeline, Science Translational Medicine, 2016.
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
Architecting the Future of Target Engagement: Azetidine-Containing Benzophenone Scaffolds in Drug Discovery
The Convergence of Strain and Photoreactivity
In the modern landscape of drug discovery, the architectural precision of small molecules dictates their clinical viability. As a Senior Application Scientist, I frequently encounter the limitations of traditional bulky heterocycles—poor metabolic stability, high lipophilicity, and off-target promiscuity. To overcome these hurdles, the strategic fusion of azetidine and benzophenone scaffolds has emerged as a masterclass in medicinal chemistry.
Azetidine is a four-membered nitrogen heterocycle defined by its high ring strain (approximately 25.4 kcal/mol) and rich sp³ character[1]. Benzophenone, on the other hand, is a ubiquitous diaryl ketone scaffold that serves a dual purpose: it acts as a highly effective pharmacophore for various biological targets and functions as a premier photoaffinity label (PAL) for target deconvolution[2]. By integrating the conformational rigidity of azetidine with the target-engagement capabilities of benzophenone, researchers can engineer molecules that act as highly specific, metabolically stable chemical probes and therapeutics.
Physicochemical Causality in Scaffold Design
When optimizing a lead compound, replacing a traditional dialkylamine or piperidine with an azetidine ring within a benzophenone framework fundamentally alters the molecule's physicochemical trajectory. The causality here is driven by vector characteristics: the angular trajectory of the azetidine nitrogen reduces the overall hydrophobic surface area while restricting conformational entropy[3].
The table below summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning to an azetidine-benzophenone scaffold.
Table 1: Comparative Physicochemical Impact of Azetidine vs. Piperidine in Benzophenone Conjugates
| Physicochemical Property | Piperidine-Benzophenone | Azetidine-Benzophenone | Causality / Scientific Rationale |
| Ring Strain | ~0 kcal/mol | ~25.4 kcal/mol | High strain drives unique spatial orientation, restricting the molecule to specific binding pocket conformations[1]. |
| sp³ Fraction (Fsp³) | Moderate | High | Enhances 3D topology, reducing flat, non-specific hydrophobic interactions that lead to off-target toxicity. |
| Lipophilicity (LogP) | Higher | Lower | The compact volume of the 4-membered ring reduces the hydrophobic surface area, improving aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation | Highly Stable | Rigid, strained C-H bonds resist cytochrome P450-mediated metabolism, increasing half-life[3]. |
| Photoreactivity Specificity | Baseline | Enhanced | Reduced non-specific binding of the azetidine linker ensures the benzophenone diradical crosslinks only at the specific target site. |
Synthetic Methodologies: Strain-Release Homologation
Historically, synthesizing azetidine-benzophenone conjugates was plagued by low yields due to the thermodynamic instability of the four-membered ring. Today, we utilize strain-release homologation of azabicyclo[1.1.0]butanes (ABBs) to construct these scaffolds. This method leverages the inherent ring strain of ABBs to drive the reaction forward under mild conditions, preserving the UV-sensitive benzophenone moiety[4].
Protocol 1: Self-Validating Synthesis of Azetidine-Benzophenone Conjugates
Rationale: This protocol is designed as a self-validating system. By utilizing in-line mass spectrometry and specific solvent environments, we ensure that the kinetic product is trapped without degrading the benzophenone pharmacophore.
Step-by-Step Methodology:
-
Activation: Dissolve the benzophenone-derived ABB-carbinol (1.0 eq) in hexafluoroisopropanol (HFIP) to a concentration of 0.5 M. Causality: HFIP acts as a strong hydrogen-bond donor, activating the ABB without the need for harsh Lewis acids that could trigger unwanted side reactions with the benzophenone carbonyl.
-
Rearrangement: Stir the mixture at room temperature for 24 hours. The activation triggers a semipinacol rearrangement, generating a secondary amine intermediate.
-
Condensation: Introduce the desired boronic acid or electrophile (1.1 eq) alongside a catalytic ligand (20 mol%) in a toluene:mesitylene (4:1) mixture. Cool the reaction to -40 °C and stir for 24 hours. Causality: Maintaining a -40 °C environment traps the kinetic product and ensures high enantioselectivity during the multicomponent reaction[4].
-
Internal Validation: Perform in-line LC-MS analysis. The assay is self-validating: the complete disappearance of the ABB mass peak and the emergence of the azetidine [M+H]⁺ peak confirms targeted conversion.
-
Purification: Isolate the final product via flash chromatography and validate the absolute 3D configuration using X-ray crystallography.
Fig 1. Strain-release synthetic workflow for azetidine-benzophenone conjugates.
Application in Target Discovery: Photoaffinity Labeling (PAL)
In chemical biology, identifying the exact binding site of a drug candidate is paramount. Benzophenone is the gold standard for PAL because it can be excited at ~350–360 nm. This specific wavelength avoids the destructive <300 nm range where native aromatic amino acids (tryptophan, tyrosine) absorb. When conjugated with an azetidine linker, the probe benefits from minimal steric bulk, allowing it to penetrate deep into target binding pockets.
Protocol 2: Self-Validating Photoaffinity Labeling Assay
Rationale: A robust PAL assay must distinguish between specific target engagement and non-specific hydrophobic sticking. This protocol incorporates competitive inhibition and negative controls to internally validate the crosslinking specificity.
Step-by-Step Methodology:
-
Incubation & Control Setup: Prepare three parallel samples in PBS (pH 7.4):
-
Sample A (Active): Purified target protein (1 µM) + Azetidine-Benzophenone Probe (10 µM).
-
Sample B (Competitor Control): Protein (1 µM) + Probe (10 µM) + 100x excess of a non-photoreactive competitor ligand.
-
Sample C (Negative Control): Protein (1 µM) + Probe (10 µM), kept strictly in the dark. Incubate all samples for 30 minutes at 4 °C.
-
-
Irradiation: Irradiate Samples A and B with a 365 nm UV lamp (100 W) for 15 minutes on ice. Causality: 365 nm specifically excites the benzophenone carbonyl oxygen (n-π* transition) to a triplet diradical state. Conducting this on ice prevents the thermal degradation of the protein structure.
-
Crosslinking: The generated diradical abstracts a hydrogen atom from a nearby C-H bond in the protein, followed by rapid radical recombination to form a stable, covalent C-C bond.
-
Validation & Readout: Resolve the samples via SDS-PAGE and transfer to a membrane. Probe with an antibody or perform click-chemistry against a reporter tag attached to the azetidine. Self-Validation Check: Sample A must show a prominent band. Sample B must show a significantly reduced band (proving active-site specificity). Sample C must show no band (proving the reaction is strictly UV-dependent).
Fig 2. Mechanism of benzophenone-mediated photoaffinity labeling in target discovery.
Pharmacological Case Studies
Beyond chemical probes, the azetidine-benzophenone architecture is a potent therapeutic scaffold in its own right:
-
CNS Therapeutics (H3R Antagonists): Benzophenone derivatives exhibit high affinity for the Histamine H3 receptor (H3R), positioning them as highly promising Multitarget-Directed Ligands (MTDLs) for neurodegenerative conditions like Alzheimer's disease[5]. The incorporation of a basic cyclic amine like azetidine fine-tunes the molecule's pKa, enabling optimal blood-brain barrier (BBB) penetration while maintaining low nanomolar binding affinity.
-
Antimicrobial Agents: Benzophenone-fused azetidinones (β-lactam derivatives) have demonstrated potent antibacterial and antifungal properties. The hybridization of the benzophenone moiety with the 2-azetidinone pharmacophore specifically combats drug-resistant microbial strains by disrupting cell wall synthesis, while the bulky benzophenone group physically impedes enzymatic degradation by bacterial β-lactamases[6].
Conclusion
The strategic fusion of azetidine and benzophenone scaffolds represents a paradigm shift in modern medicinal chemistry. By leveraging the geometric constraints and metabolic resilience of the four-membered azetidine ring alongside the versatile photoreactivity and target affinity of benzophenone, drug discovery professionals can engineer molecules that are not only potent therapeutics but also precise chemical biology tools. As synthetic methodologies like strain-release homologation become more accessible, the chemical space occupied by these hybrid scaffolds will undoubtedly yield the next generation of targeted therapies.
References
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: RSC Publishing URL:[2]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL:[3]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[1]
-
Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease Source: PMC / NIH URL:[5]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach Source: MDPI URL:[6]
-
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: ACS Publications URL:[4]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Literature review on 3'-substituted azetidine benzophenone derivatives
An In-depth Technical Guide to 3'-Substituted Azetidine Benzophenone Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Introduction: A Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, the azetidine ring and the benzophenone moiety represent two "privileged structures"—scaffolds that are recurrent motifs in a multitude of biologically active compounds. Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of properties.[1] Their inherent ring strain and sp3-rich character provide a rigid conformational constraint, which can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility.[1][2] This has led to their incorporation into several FDA-approved drugs, including the antiviral cobimetinib and the anti-inflammatory baricitinib.[1]
The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is also a cornerstone of numerous pharmacologically active agents.[3] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] Notably, the benzophenone core has been instrumental in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[5]
The strategic hybridization of these two pharmacophores into 3'-substituted azetidine benzophenone derivatives creates a novel chemical space with significant therapeutic potential. This guide provides a comprehensive review of this emerging class of compounds, detailing their synthesis, exploring their diverse biological activities, elucidating structure-activity relationships (SAR), and offering insights into future drug development opportunities for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Chemical Exploration
The construction of 3'-substituted azetidine benzophenone derivatives requires a multi-step approach, focusing on the efficient formation of the strained azetidine ring and its subsequent functionalization and coupling with the benzophenone moiety.
Core Synthetic Strategies
The synthesis typically begins with the construction of a suitably protected azetidine precursor. A common and effective method involves the cyclization of γ-amino alcohols or the reaction of 1,3-dihalides with primary amines.[7] More modern approaches, such as continuous flow synthesis, have enabled the generation of highly functionalized azetidines with improved safety and scalability.[8][9]
Once the azetidine core is formed, the introduction of a substituent at the 3-position is a critical step. This can be achieved through various methods, including the functionalization of a 3-azetidinone precursor, which behaves like a typical ketone.[2] Alternatively, lithiation at the C3 position of an N-Boc-3-iodoazetidine intermediate allows for the introduction of a wide range of electrophiles.[8][9]
The final stage involves coupling the substituted azetidine with the benzophenone scaffold. This is often accomplished via nucleophilic substitution or other cross-coupling reactions, depending on the specific functionalities present on each fragment.
Experimental Protocol: Continuous Flow Synthesis of a 3-Substituted Azetidine Intermediate
This protocol is adapted from established continuous flow methodologies for the C3-functionalization of azetidines, a key step towards the final benzophenone derivatives.[9] This method is chosen for its efficiency, precise control over reaction conditions, and enhanced safety when handling reactive intermediates like organolithiums.
Objective: To synthesize N-Boc-3-(hydroxy(diphenyl)methyl)azetidine, a key intermediate for azetidine benzophenone derivatives.
Materials:
-
N-Boc-3-iodoazetidine (1)
-
n-Hexyllithium (HexLi) in cyclopentyl methyl ether (CPME)
-
Benzophenone in CPME
-
CPME (anhydrous)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Methylene bromide (CH₂Br₂) as internal standard for NMR
-
Continuous flow microreactor setup with two T-shaped micromixers (M1, M2) and two microtube reactors (R1, R2)
Procedure:
-
System Preparation: Assemble the continuous flow setup as depicted in the workflow diagram below. Ensure all glassware and tubing are oven-dried and the system is purged with an inert gas (e.g., Argon or Nitrogen).
-
Cooling: Immerse the microreactor assembly into a cooling bath maintained at -50 °C.
-
Solution Preparation:
-
Prepare a 0.07 M solution of N-Boc-3-iodoazetidine (1) in anhydrous CPME.
-
Prepare a 0.42 M solution of n-hexyllithium in CPME.
-
Prepare a solution of benzophenone (2 equivalents relative to the iodoazetidine) in anhydrous CPME.
-
-
Reaction Initiation:
-
Using syringe pumps, deliver the N-Boc-3-iodoazetidine solution into micromixer M1 at a flow rate of 4 mL/min.
-
Simultaneously, deliver the n-hexyllithium solution into M1 at a flow rate of 1 mL/min. This initiates the iodine-lithium exchange.
-
-
Intermediate Formation: The resulting solution passes through reactor R1. The residence time is set to 82 milliseconds to allow for the formation of the C3-lithiated azetidine intermediate (1a-Li).[9]
-
Electrophilic Quench: The stream from R1 is introduced into micromixer M2, where it is mixed with the benzophenone solution.
-
Product Formation: The final mixture passes through reactor R2 with a residence time of approximately 10.4 seconds to ensure complete reaction.[9]
-
Work-up and Analysis: The output from the reactor is collected in a flask containing a suitable quenching agent (e.g., saturated ammonium chloride solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then analyzed by ¹H NMR using CH₂Br₂ as an internal standard to determine yield. Further purification can be achieved by column chromatography.
Antimicrobial Activity
The 2-azetidinone, or β-lactam, ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins. [4][10]It is therefore logical that novel azetidinone derivatives are frequently evaluated for antimicrobial properties.
Recent studies have focused on synthesizing benzophenone-fused azetidinone derivatives to combat the growing threat of antimicrobial resistance. [4]In one study, a series of 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized and tested against various bacterial and fungal strains. [4]Compounds 9a , 9e , and 9g from this series demonstrated significant antibacterial and antifungal activity. The proposed mechanism involves the β-lactam ring mimicking the D-Ala-D-Ala peptide terminus, thereby inhibiting transpeptidase activity and disrupting bacterial cell wall synthesis. [4]The benzophenone portion of the molecule likely contributes to the overall lipophilicity and cell membrane penetration.
| Compound | Target/Activity | Potency (IC₅₀ / Kᵢ / MIC) | Reference |
| cis-22b | VMAT2 Inhibition | Kᵢ = 24 nM | [11][12] |
| trans-15c | VMAT2 Inhibition | Kᵢ = 31 nM | [11][12] |
| Lobelane | VMAT2 Inhibition | Kᵢ = 45 nM | [11][12] |
| Azetidin-2-ylacetic acid deriv. | GAT-1 Inhibition | IC₅₀ = 2.01 µM | [13] |
| Compound 9e | Antimicrobial (S. aureus) | MIC = 6.25 µg/mL | [4] |
| Compound 9g | Antimicrobial (S. aureus) | MIC = 6.25 µg/mL | [4] |
| GW678248 | HIV-1 RT Inhibition | IC₅₀ = 0.5 nM (Wild Type) | [5] |
Table 1: Summary of Biological Activities of Representative Azetidine and Benzophenone Derivatives.
Part 3: Structure-Activity Relationship (SAR) Analysis
The biological activity of 3'-substituted azetidine benzophenone derivatives is highly dependent on the nature and position of substituents on both the azetidine and benzophenone rings, as well as the stereochemistry of the azetidine core.
Key SAR Insights:
-
Azetidine Ring Substitution:
-
Stereochemistry: For VMAT2 inhibitors, little difference in activity was observed between cis and trans isomers of 2,4-disubstituted azetidines, suggesting that the spatial arrangement of these substituents is not a critical factor for binding. [11]This indicates a degree of flexibility in the binding pocket.
-
3-Position Substituents: In the context of GABA uptake inhibitors, derivatives substituted at the 3-position with a carboxylic acid function (β-alanine analogs) showed moderate potency at the GAT-3 transporter. [13]For antimicrobial azetidinones, a chloro group at the 3-position was a common feature in active compounds. [4]
-
-
Benzophenone Moiety:
-
Substitution Pattern: For antimicrobial activity, halogen (chloro, bromo) and nitro substituents on the phenyl rings of the benzophenone scaffold were shown to enhance the inhibitory effect. [4]Specifically, a bromo substituent at the para position of the benzoyl ring had a synergistic effect on activity. [4] * Lipophilicity & Electronics: The substituents on the benzophenone rings modulate the molecule's overall lipophilicity and electronic properties, which in turn affects membrane permeability and target interaction. For HIV NNRTIs, specific substitutions on the benzophenone rings were crucial for achieving potent inhibition of both wild-type and resistant mutant strains. [5]
-
-
Linker and N-Substituents:
-
The nature of the linkage between the azetidine nitrogen and the rest of the molecule is critical. For GABA uptake inhibitors, lipophilic N-alkylated derivatives, such as those bearing a 4,4-diphenylbutenyl moiety, exhibited the highest potency at the GAT-1 transporter. [13]
-
Future Perspectives and Conclusion
The field of 3'-substituted azetidine benzophenone derivatives, while still emerging, holds considerable promise for the development of novel therapeutics. The modular nature of their synthesis allows for extensive chemical diversification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
Future research should focus on several key areas:
-
Expansion of Biological Screening: While CNS and antimicrobial activities are prominent, these scaffolds should be screened against a broader range of targets, including kinases, proteases, and GPCRs, where benzophenone and azetidine motifs have independently shown activity. [1][14]* Stereoselective Synthesis: Developing more efficient stereoselective synthetic routes will allow for a more detailed investigation into the impact of stereochemistry on biological activity, which could be crucial for optimizing target engagement and reducing off-target effects.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds must undergo rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties and potential liabilities.
-
Mechanism of Action Studies: For compounds with significant activity, detailed mechanistic studies are needed to precisely identify their molecular targets and understand the basis of their therapeutic effects.
References
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). ChEMBL. [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). MDPI. [Link]
-
Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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The Azetidine Ring in Benzophenone Derivatives: A Technical Guide to Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The azetidine ring, a four-membered saturated heterocycle, is an increasingly important structural motif in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved metabolic stability and solubility.[1] When incorporated into complex molecules like benzophenone derivatives—compounds known for their photochemical reactivity and use as pharmacophores or photosensitizers—a thorough understanding of the chemical stability of the azetidine ring is paramount. This guide provides an in-depth technical analysis of the factors governing the stability of azetidine rings within benzophenone derivatives, offering field-proven insights into potential degradation pathways and robust methodologies for their assessment.
Introduction: The Strategic Importance of the Azetidine-Benzophenone Scaffold
The fusion of an azetidine ring with a benzophenone core presents a fascinating juxtaposition of a strained, reactive heterocycle with a bulky, photochemically active aromatic system. Azetidines are often incorporated into drug candidates to enhance properties like metabolic stability and receptor selectivity.[1] The benzophenone moiety, on the other hand, is a well-known chromophore and can be a source of instability under photolytic conditions, but also offers a rigid scaffold for ligand presentation. Understanding the interplay of these two moieties is critical for predicting and mitigating stability issues during drug development.[2][3]
This guide will deconstruct the chemical stability of this scaffold by examining the intrinsic reactivity of the azetidine ring and the influence of the benzophenone substituent under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.
The Inherent Reactivity of the Azetidine Ring: A Double-Edged Sword
The chemical behavior of the azetidine ring is largely dictated by its significant ring strain, which makes it susceptible to ring-opening reactions.[4] This reactivity, while a potential liability, is also harnessed in synthetic chemistry for further functionalization.[5] For the purposes of drug stability, however, preventing unwanted ring-opening is a primary concern.
Acid-Catalyzed Degradation: The Achilles' Heel
The most significant vulnerability of the azetidine ring is its propensity for acid-catalyzed degradation.[4] The nitrogen atom of the azetidine can be protonated, forming an azetidinium ion. This protonation exacerbates the ring strain and makes the ring highly susceptible to nucleophilic attack, leading to cleavage.
A study on N-substituted azetidines demonstrated that these compounds can undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group.[4] This highlights the importance of considering the entire molecular structure when assessing stability.
The pKa of the azetidine nitrogen is a critical determinant of its stability in acidic conditions.[4] An N-aryl substituent, such as a benzophenone derivative, can significantly influence this pKa. The benzophenone group, with its electron-withdrawing ketone functionality, can pull electron density away from the azetidine nitrogen through the aromatic system. This inductive and resonance effect is expected to decrease the basicity of the azetidine nitrogen, thereby lowering its pKa.[6] A lower pKa means that a stronger acidic environment is required for protonation, which could confer a degree of stability compared to azetidines with electron-donating N-substituents.
However, the delocalization of the nitrogen's lone pair into the aromatic system can also make the azetidine ring more susceptible to other modes of degradation.[4]
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a crucial component of pharmaceutical development that provides insights into the intrinsic stability of a drug substance.[7][8] By subjecting the molecule to conditions more severe than those it would encounter during storage and handling, potential degradation pathways can be identified and stability-indicating analytical methods can be developed.[2]
The following sections detail the experimental protocols for assessing the stability of azetidine rings in benzophenone derivatives under various stress conditions.
Hydrolytic Stability: Acidic and Basic Conditions
Hydrolysis is a common degradation pathway for many pharmaceuticals. For azetidine-containing compounds, acidic hydrolysis is often the primary concern.
-
Preparation of Stock Solution: Prepare a stock solution of the benzophenone-azetidine derivative in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Conditions:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M and 1 M hydrochloric acid (HCl).
-
Incubate the solutions at a controlled temperature, typically between 40 °C and 80 °C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the samples with an appropriate base (e.g., sodium hydroxide) before analysis to prevent further degradation.
-
-
Basic Conditions:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M and 1 M sodium hydroxide (NaOH).
-
Follow the same incubation and sampling procedure as for the acidic conditions.
-
Neutralize the samples with an appropriate acid (e.g., hydrochloric acid) before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Causality Behind Experimental Choices: The use of two different acid and base concentrations helps to understand the kinetics of degradation. The elevated temperature accelerates the degradation process, allowing for the observation of potential degradation products in a shorter timeframe.[8]
Oxidative Stability
Molecules containing electron-rich groups, such as tertiary amines, are susceptible to oxidation.[9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (H₂O₂) to a final concentration of 3-30%.
-
Incubate the solution at room temperature or slightly elevated temperature (e.g., 40 °C), protected from light.
-
Withdraw samples at various time points.
-
-
Analysis: Analyze the samples by HPLC.
Causality Behind Experimental Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies as it can generate hydroxyl radicals that can lead to various degradation products, such as N-oxides.[9]
Thermal Stability
Thermal degradation studies assess the stability of a compound at elevated temperatures.[10]
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber.
-
Expose the solid to a temperature significantly higher than that expected during storage (e.g., 60-80 °C).
-
Analyze the sample at set time intervals.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 60-80 °C).
-
Analyze samples at regular intervals.
-
Causality Behind Experimental Choices: Thermal stress can provide energy for various degradation reactions, including rearrangements and bond cleavage.[9] Benzophenone derivatives generally exhibit good thermal stability.[10]
Photostability
Given the presence of the benzophenone chromophore, assessing photostability is critical. Benzophenone itself is a photosensitizer and can undergo photoreduction in the presence of amines via a hydrogen atom transfer mechanism.[11][12]
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also in a protic solvent (e.g., methanol or isopropanol) to mimic different environments.
-
Light Exposure:
-
Expose the solutions to a calibrated light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Analysis: Analyze the exposed and control samples at various time points by HPLC-UV/MS to identify and quantify any photodegradants.
Causality Behind Experimental Choices: The photoreduction of benzophenone by amines is a well-documented process.[11] The excited triplet state of benzophenone can abstract a hydrogen atom from the carbon alpha to the nitrogen of the azetidine ring, leading to a pair of radicals that can then undergo further reactions. The choice of solvents is important as the reaction mechanism can be solvent-dependent.[13]
Potential Degradation Pathways and Influencing Factors
The following table summarizes the potential degradation pathways for azetidine rings in benzophenone derivatives under different stress conditions.
| Stress Condition | Potential Degradation Pathway(s) | Influencing Factors |
| Acidic | Azetidine ring-opening via nucleophilic attack on the protonated azetidinium ion.[4] | pH of the solution, pKa of the azetidine nitrogen, presence of nucleophiles, temperature. |
| Basic | Generally more stable than in acidic conditions, but ring-opening is possible with strong bases at high temperatures. | Base strength, temperature. |
| Oxidative | N-oxidation of the azetidine nitrogen to form an N-oxide.[9] | Concentration and type of oxidizing agent, presence of metal ions. |
| Thermal | Ring-opening or other rearrangements at very high temperatures.[10] | Temperature, physical state (solid vs. solution). |
| Photolytic | Photoreduction of the benzophenone moiety by the azetidine ring via hydrogen atom abstraction, potentially leading to ring-opened products or other adducts.[11][13] | Wavelength and intensity of light, solvent, presence of oxygen. |
Visualization of Key Mechanisms and Workflows
Proposed Mechanism of Acid-Catalyzed Azetidine Ring Opening
Caption: Acid-catalyzed opening of the azetidine ring.
Proposed Mechanism of Photochemical Interaction
Caption: Photochemical interaction via hydrogen abstraction.
Workflow for Comprehensive Stability Assessment
Caption: Workflow for stability assessment.
Conclusion and Future Perspectives
The chemical stability of azetidine rings in benzophenone derivatives is a multifaceted issue that requires a thorough and systematic approach to evaluation. While the inherent ring strain of the azetidine makes it susceptible to degradation, particularly under acidic conditions, the electronic and steric influence of the benzophenone moiety can modulate this reactivity. Photochemical degradation represents a significant and specific risk for this class of compounds due to the photosensitizing nature of the benzophenone core.
A comprehensive forced degradation study, as outlined in this guide, is essential for identifying potential liabilities early in the drug development process. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final drug product. Future research focusing on quantitative structure-stability relationships for this scaffold will further enhance our ability to design more robust and stable azetidine-containing drug candidates.
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021, May 29). MDPI. Retrieved February 27, 2026, from [Link]
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Rekker, R. F., & Nauta, W. T. (1951). Steric effects in the electronic spectra of substituted benzophenones. I. Symmetrically substituted methyl-benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 70(1), 5-14. [Link]
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Rekker, R. F., & Nauta, W. T. (1954). Steric effects in the electronic spectra of substituted benzophenones. IV. Unsymmetrically substituted methylbenzophenones. Recueil des Travaux Chimiques des Pays-Bas, 73(10), 969-979. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20. [Link]
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Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (2025, September 25). MDPI. Retrieved February 27, 2026, from [Link]
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Soliman, E. G., & El-Gyar, S. A. (2020). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS omega, 5(43), 27957-27963. [Link]
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Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2025, October 16). ResearchGate. Retrieved February 27, 2026, from [Link]
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Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). MDPI. Retrieved February 27, 2026, from [Link]
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Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Broniarczyk, J., & Gajecka, M. (2020). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. Postepy higieny i medycyny doswiadczalnej (Online), 74, 344-350. [Link]
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The Effect of Substituents on pKa. (2020, October 20). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
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Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020, November 14). MDPI. Retrieved February 27, 2026, from [Link]
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Methodological & Application
Application Note: Synthesis and Optimization Protocols for 3'-Azetidinomethyl-2-methylbenzophenone Derivatives
Introduction & Strategic Overview
In modern drug discovery and chemical biology, the design of highly specific photoaffinity labels (PALs) is critical for mapping protein-ligand interactions and identifying off-target binding sites. 3'-Azetidinomethyl-2-methylbenzophenone (CAS 898771-19-2) represents a highly specialized, privileged scaffold in this domain.
The benzophenone (BP) motif is a prevalent bioactive functionality and a superior photophore due to its chemical stability and ideal photophysical properties[1]. By functionalizing the BP core with an azetidine ring, researchers gain a conformationally restricted, low-lipophilicity spacer. This strained 4-membered heterocycle acts as a basic handle that improves aqueous solubility and limits the entropic penalties typically associated with flexible alkyl chains during target binding.
Mechanistic Insights & Synthetic Failure Modes
Synthesizing 3'-Azetidinomethyl-2-methylbenzophenone presents a unique chemoselective challenge. The process requires coupling a highly strained, nucleophilic heterocycle (azetidine) with an electrophilic benzyl system that contains a reduction-sensitive diaryl ketone core.
As an Application Scientist, it is crucial to understand the causality behind common synthetic failures to ensure a self-validating and high-yielding protocol. Low yields typically stem from three primary failure modes[2]:
-
Chemoselective Failure: The benzophenone carbonyl is highly susceptible to reduction. Utilizing standard, strong hydride donors (e.g.,
or ) during the amination step will inadvertently reduce the ketone to a benzhydrol derivative, destroying the photophore. -
Ring-Opening Polymerization: The azetidine ring possesses significant angle strain (~26 kcal/mol). Exposure to harsh thermal conditions or strong Lewis acids can trigger irreversible ring-opening polymerization.
-
Purification Loss: The resulting tertiary amine is highly basic. During standard normal-phase chromatography, the basic nitrogen irreversibly adsorbs onto the acidic silanol groups of the silica gel stationary phase.
Reagent Optimization: The Role of STAB
To circumvent these failure modes, the optimal synthetic route employs Sodium Triacetoxyborohydride (STAB,
Table 1: Comparative Analysis of Reducing Agents for Benzophenone Amination
| Reducing Agent | Chemoselectivity (Iminium vs. Ketone) | Toxicity Profile | Suitability for Benzophenone-Azetidine Synthesis |
| Poor | Low | Not Recommended. Rapidly reduces the benzophenone carbonyl to a benzhydrol derivative. | |
| Good | High (Generates highly toxic HCN gas) | Sub-optimal. Effective, but poses severe safety and environmental risks during scale-up. | |
| Excellent | Low | Optimal. Mild, highly selective for iminium ions, and completely preserves the diaryl ketone[3]. |
Experimental Workflow
Fig 1. Chemoselective reductive amination workflow for azetidinomethyl benzophenone synthesis.
Step-by-Step Synthesis Protocol
This protocol details the chemoselective reductive amination required to generate the 3'-Azetidinomethyl-2-methylbenzophenone core[3][5].
Materials & Reagents:
-
3'-Formyl-2-methylbenzophenone (1.0 equiv)
-
Azetidine free base (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial acetic acid (AcOH) (0.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Methodology:
-
Imine Condensation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3'-formyl-2-methylbenzophenone and anhydrous DCE. Add azetidine, followed immediately by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes under an inert argon atmosphere to facilitate complete iminium ion formation.
-
Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes to control the mild exothermic hydride transfer[4].
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (eluent: 30% EtOAc in Hexanes) until the aldehyde peak is completely consumed.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous
. Stir vigorously for 15 minutes. Causality: This step neutralizes the acetic acid and ensures the newly formed tertiary azetidine nitrogen is fully deprotonated into its free-base form for extraction. Extract the aqueous layer with Dichloromethane (DCM) ( mL). Wash the combined organics with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Chromatographic Purification: Purify the crude residue via flash column chromatography. Critical Step: Pre-treat the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes prior to loading the sample. This neutralizes the acidic silanol groups and prevents the irreversible purification loss of the basic azetidine product[2].
Downstream Application: Photoaffinity Labeling (PAL)
Once synthesized, functionalized variants of this scaffold (e.g., utilizing 3-aminoazetidine to provide a primary amine handle) can be coupled to a ligand of interest via standard NHS-ester chemistry[2][5].
Upon binding to the target biological receptor, the benzophenone core acts as a highly efficient photophore. When irradiated at ~350 nm, the BP ketone undergoes an
Fig 2. Mechanism of benzophenone-mediated photoaffinity labeling via UV-induced ketyl diradicals.
References
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Benchchem. "4-(Azetidinomethyl) benzophenone | 898777-22-5: Executive Summary & Technical Guide".[2] 2
-
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Sameem, B. "Synthesis of Fluorinated Benzophenones for Biological Activity Probing". Macquarie University (2019).[1] 1
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PMC / NIH. "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine".[5] 5
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- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Handling, Storage, and Stability Protocols for Azetidine-Based Scaffolds
Executive Summary: The Thermodynamic Challenge
Azetidines are critical four-membered nitrogen heterocycles in modern drug discovery, offering unique vectors for conformational restriction and metabolic stability modulation. However, their utility is counterbalanced by significant ring strain energy (RSE) of ~26 kcal/mol —significantly higher than pyrrolidine (~6 kcal/mol) or piperidine (~0 kcal/mol).
This "spring-loaded" nature makes azetidines prone to two primary degradation pathways:
-
Cationic Ring-Opening Polymerization (CROP): Triggered by trace acids or electrophiles.
-
Nucleophilic Ring Opening: Triggered by strong nucleophiles, leading to linear amine byproducts.
This guide provides field-proven protocols to mitigate these risks, ensuring the integrity of your azetidine library from storage to synthesis.
Physicochemical Profile & Risk Assessment
Understanding the physical properties is the first step in safe handling. The high basicity of the azetidine nitrogen (pKa
Table 1: Comparative Stability Metrics
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Implications for Handling |
| Ring Strain Energy | ~26 kcal/mol | ~6 kcal/mol | Azetidine is kinetically stable but thermodynamically unstable. Heat accelerates ring opening. |
| Basicity (pKa) | 11.29 | 11.27 | Strong base. Reacts rapidly with atmospheric CO₂ to form carbamates. |
| Boiling Point | 61–62 °C | 87 °C | Free base is volatile; significant vapor pressure at RT. |
| Polymerization Risk | High (Cationic) | Negligible | Requires strict acid-free conditions for free base storage. |
Storage Guidelines: The Decision Matrix
Proper storage is dictated by the chemical form of the azetidine (Salt vs. Free Base). The free base is significantly more labile and hazardous.
Figure 1: Storage Logic Flow
Caption: Decision tree for selecting appropriate storage conditions based on chemical form.
Critical Storage Rules:
-
Atmosphere Control: The free base reacts with atmospheric CO₂ to form solid carbamates, often mistaken for polymerization. Always purge headspace with Argon.
-
Temperature:
-
Container: Use amber glass to prevent photochemical degradation. Avoid ground glass joints for free bases (they can seize due to polymerization); use Teflon-lined caps.
Degradation Mechanism & Monitoring
Researchers often confuse "wet" samples with polymerized samples. It is vital to distinguish between the two.
Figure 2: Cationic Ring-Opening Polymerization (CROP) Pathway
Caption: Mechanism of acid-catalyzed degradation leading to linear poly(propylenimine) derivatives.
Quality Control Protocol (NMR)
Before using an older batch of azetidine, run a quick ¹H NMR in CDCl₃ or D₂O.
-
Intact Ring: Multiplets at
3.0–4.0 ppm (depending on substitution). -
Degradation: Appearance of broad signals corresponding to linear alkyl amines (propyl chains) and loss of the distinct ring coupling patterns.
Operational Protocols
Protocol A: Safe Generation of Free Base from HCl Salt
Objective: Isolate the reactive free base for coupling reactions without triggering polymerization.
Reagents:
-
Azetidine HCl salt
-
4M NaOH or KOH (aq)
-
Diethyl ether or Dichloromethane (DCM)
-
Solid KOH or K₂CO₃ (drying agent)
Workflow:
-
Cooling: Place the aqueous base (NaOH) in a reaction vessel and cool to 0°C. Why? The neutralization exotherm can trigger ring opening.
-
Addition: Slowly add the solid Azetidine HCl salt to the stirred base.
-
Extraction: Immediately extract with cold ether/DCM (3x).
-
Drying: Dry organic layer over solid KOH or K₂CO₃. Do not use MgSO₄ or Silica , as their Lewis acidity can catalyze polymerization of the free base.
-
Concentration: Carefully remove solvent under reduced pressure. Do not heat water bath above 30°C.
Protocol B: Reaction Setup (Nucleophilic Substitution)
Objective: Using azetidine as a nucleophile (e.g., SNAr or alkylation).
-
Stoichiometry: Use a slight excess (1.1–1.2 eq) of azetidine to account for volatility losses.
-
Base Selection: Use non-nucleophilic bases (DIPEA, TEA) to scavenge generated acid.
-
Order of Addition:
-
Dissolve electrophile in solvent (DMF/THF).
-
Add Base.[3]
-
Add Azetidine last, ideally as a solution, to prevent high local concentrations of neat amine.
-
-
Quenching: Quench reactions with water or mild buffer immediately upon completion to stop any side-reactions involving the strained ring.
Emergency & Waste Procedures
-
Spill Management:
-
Do not simply wipe up free base spills. The high vapor pressure creates a respiratory hazard.
-
Neutralization: Cover spill with a dilute acid solution (e.g., 1M HCl) to convert the volatile free base into the non-volatile, stable salt. Absorb with vermiculite.
-
-
Skin Contact: Azetidines are potent alkylating agents and skin irritants. Wash immediately with soap and water; the high pKa can cause alkali-like burns.
References
-
PubChem. Azetidine Compound Summary. National Library of Medicine. [Link]
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link]
-
Goethals, E. J. (1977). The Polymerization of Azetidines and Azetidine Derivatives.[4] [Link]
-
Padwa, A. (2012).[5] Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry III. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Azetidine Stability & Synthesis
The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with azetidine cores.
Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Preventing Ring Opening
Welcome to the Azetidine Chemistry Support Hub. The 4-membered azetidine ring is a "privileged scaffold" in modern drug discovery (e.g., Cobimetinib, Baricitinib) due to its ability to lower lipophilicity and restrict conformation. However, its significant ring strain (~26 kcal/mol) makes it a "spring-loaded" electrophile.
This guide addresses the three most common failure modes: Acid-Mediated Opening , Nucleophilic Assault , and Hydrogenolysis Failure .
⚠️ Critical Alert: The "Azetidinium" Danger Zone
Before troubleshooting, understand the enemy. The primary mechanism of failure is the formation of an activated azetidinium ion . Once the nitrogen is protonated or alkylated (quaternized), the ring strain drives rapid
Visualizing the Failure Mode
The following diagram illustrates how a standard deprotection can go wrong if nucleophiles (like
Figure 1: Mechanism of acid-catalyzed azetidine ring opening. The protonated intermediate is highly susceptible to nucleophilic attack at the
Module 1: Troubleshooting Acidic Deprotection (Boc Removal)
User Query: "I treated my N-Boc azetidine with 4M HCl in Dioxane, and my LCMS shows a mass +36 or +18 peak corresponding to a linear chain. What happened?"
Diagnosis: You likely triggered Nucleophilic Ring Opening .
While HCl/Dioxane is standard for amines, the chloride ion (
✅ The Solution: Non-Nucleophilic Acidolysis
Switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The trifluoroacetate anion is non-nucleophilic and will not open the ring.
Optimized Protocol: Safe Boc-Deprotection
-
Preparation: Dissolve N-Boc azetidine (1.0 equiv) in DCM (0.1 M concentration).
-
Cooling: Cool solution to 0°C (Ice bath). Crucial: Heat accelerates ring opening.
-
Acid Addition: Add TFA dropwise. Ratio: DCM:TFA (2:1 or 4:1).
-
Pro-Tip: Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger if your molecule has electron-rich aromatics (prevents tert-butyl cation re-attachment).
-
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.[1][2][3][4] Do not warm to RT unless necessary.
-
Quenching (The Danger Step):
-
Do NOT concentrate to dryness if heating is required.
-
Do NOT use strong bases (NaOH) immediately if the ring is electrophilic.
-
Recommended: Pour cold reaction mixture into saturated
(aq) at 0°C. Extract immediately with DCM.
-
Comparison of Acid Conditions
| Reagent | Risk Level | Mechanism of Failure | Recommendation |
| HCl / Dioxane | 🔴 High | AVOID for azetidines. | |
| HCl / MeOH | 🔴 High | MeOH attacks ring (Solvolysis). | AVOID . |
| TFA / DCM | 🟢 Safe | TFA anion is non-nucleophilic. | Standard Method. |
| Formic Acid | 🟡 Medium | Elevated temps often required (thermal risk). | Use only if TFA fails. |
Module 2: Nucleophilic Attacks & Functionalization
User Query: "I'm trying to alkylate the nitrogen, but I'm getting polymerization. Why?"
Diagnosis: Quaternization-Induced Polymerization. When you alkylate an azetidine nitrogen (e.g., with an alkyl halide), you form a quaternary ammonium salt. This permanently charges the ring, activating it for attack by the next molecule of free azetidine (which acts as a nucleophile). This leads to oligomers.
✅ The Solution: Steric Shielding & Base Selection
-
Use Bulky Bases: Use Hünig’s base (DIPEA) or inorganic bases (
) that won't attack the ring. -
Avoid Quaternization: If synthesizing tertiary amines, use Reductive Amination instead of direct alkylation.
-
Protocol: Azetidine + Aldehyde +
in DCE. The intermediate iminium ion is short-lived and rapidly reduced, minimizing ring opening risks.
-
Module 3: Hydrogenolysis (Cbz/Bn Removal)
User Query: "I tried to remove a Cbz group with
Diagnosis: Reductive Ring Cleavage. While less common than acid opening, high-pressure hydrogenation or active catalysts can cleave the strained C-N bond, especially if the ring has strain-releasing substituents (e.g., 3-aryl).
✅ The Solution: Catalyst Poisoning
-
Change Catalyst: Switch from Pd/C to Pd(OH)2 (Pearlman’s Catalyst) or Pd/C (ethylenediamine poisoned) .
-
Solvent: Use MeOH or EtOH. Avoid acetic acid additives, which can protonate the ring and accelerate cleavage.
-
Pressure: Keep
pressure low (balloon pressure, 1 atm).
Module 4: Storage & Handling (Salt Selection)
FAQ: "My free-base azetidine turns into a brown gum overnight. How do I store it?"
Answer: Free-base azetidines are unstable due to intermolecular nucleophilic attack (polymerization). You must store them as salts.
Decision Tree: Choosing the Right Salt
Figure 2: Decision matrix for stabilizing azetidine intermediates.
-
TFA Salts: Good for immediate use. Often hygroscopic (absorbs water).
-
Oxalate Salts: Highly Recommended. Often crystalline, non-hygroscopic, and the acidity is mild enough to prevent ring opening during storage [1].
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Cbz stability).
-
Dunetz, J. R., et al. (2016). Operating in the Ring: Synthesis of the Azetidine Core of Cobimetinib. Journal of Organic Chemistry. (Detailed process chemistry on azetidine scale-up and salt formation).
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Review of ring-opening mechanisms).
-
Soda, T., et al. (2018). Synthesis of 3,3-Disubstituted Azetidines. Chemical & Pharmaceutical Bulletin. (Discussion on steric stabilization of the ring).
Disclaimer: These protocols are for research purposes. Always perform a safety assessment before handling strained heterocycles.
Sources
Technical Support Center: Purification of Basic Azetidine Derivatives
Status: Operational Topic: Troubleshooting Isolation & Purification of Basic Azetidine Derivatives Audience: Medicinal Chemists, Process Chemists, Purification Scientists
Executive Summary: The "Deceptively Simple" Scaffold
Azetidines (4-membered nitrogen heterocycles) represent a high-value pharmacophore in modern drug discovery, offering distinct vectors for exploring chemical space compared to their pyrrolidine and piperidine homologs. However, they present a "perfect storm" of purification challenges:
-
High Basicity (
): They interact aggressively with acidic silanols on silica gel. -
Ring Strain (
): They are prone to acid-catalyzed ring opening and polymerization. -
Volatility & Hydrophilicity: Low molecular weight (MW) derivatives are often volatile oils that are highly water-soluble, leading to mass loss during workup and evaporation.
This guide addresses these specific failure modes with field-proven protocols.
Diagnostic Troubleshooting (Q&A)
Category A: Chromatography & "Streaking" [1][2][3]
Q: Why does my azetidine derivative streak from the baseline to the solvent front on TLC and flash columns?
A: This is a classic acid-base mismatch. Standard silica gel is slightly acidic (pH 4–5). Basic azetidines (
The Fix: You must mask the silanols or switch the phase.
-
Protocol A (Mobile Phase Modifier): Add 1–3% Triethylamine (TEA) or 1%
to your mobile phase. The modifier competes for the silanol sites, allowing your amine to elute freely. -
Protocol B (Stationary Phase Switch): Use Basic Alumina or Amine-functionalized Silica .[2] These phases lack the acidic protons that cause retention issues.
Q: I used 1% TEA, but my compound still tails. What now?
A: You may be experiencing "solubility mismatch" or insufficient modifier strength.
-
Switch to DCM/MeOH/
: For highly polar azetidines, a system of DCM:MeOH: (e.g., 90:9:1 or 80:18:2) is superior. The ammonia is a stronger base than TEA and better suppresses silanol ionization. -
Pre-buffer the Column: Don't just add TEA to the eluent. Pre-flush the column with 5% TEA in hexanes (or DCM) to neutralize the silica before loading your sample.
Category B: Stability & Ring Opening [4][5][6][7]
Q: My LCMS showed the product mass before purification, but after concentration, I see a +18 mass (hydrolysis) or polymerization. Why?
A: You likely triggered acid-catalyzed ring opening.
-
Mechanism: The strained azetidine ring is a "loaded spring." Protonation of the nitrogen activates the adjacent carbons toward nucleophilic attack (by water, chloride, or even the azetidine itself).
-
Common Culprit: Concentrating fractions containing traces of HCl (from chloroform) or acidic modifiers (like acetic acid) with heat.
-
The Fix:
-
Never use acid modifiers (TFA, Formic Acid) in the mobile phase for purification unless you are immediately freezing/lyophilizing.
-
Keep rotavap bath temperatures < 30°C .[8]
-
Store as a stable salt (e.g., oxalate or fumarate) rather than the free base.
-
Q: I tried to acylate my azetidine with an acid chloride, and the ring opened. Why?
A: Acid chlorides can act as Lewis acids.[9] If the reaction generates HCl and the base scavenger is insufficient, the protonated azetidine is susceptible to nucleophilic attack by the chloride ion (
-
The Fix: Use Schotten-Baumann conditions (biphasic DCM/Water with
or ) to instantly neutralize generated acid, or use a large excess of mild base (3-4 equiv. DIPEA).
Category C: Isolation & Volatility
Q: I extracted my reaction with EtOAc, but the aqueous layer still contains my product. How do I get it out?
A: Azetidines are small, polar amines with high water solubility. EtOAc is often too non-polar.
-
The Fix ("Salting Out" + Solvent Switch):
-
Saturate the aqueous layer with solid
or . This disrupts the hydration shell (Salting Out). -
Extract with DCM or Chloroform:Isopropanol (3:1) . These solvents are better hydrogen-bond acceptors for amines.
-
Q: I had 500mg of product, put it on the high-vac line, and now I have 50mg. Where did it go?
A: Into the pump oil. Simple azetidines (MW < 150) are volatile oils as free bases.
-
The Fix:
-
Stop evaporation at 20 mbar (water aspirator level); avoid high vacuum (< 1 mbar).
-
Convert to a solid salt (HCl or Oxalate) in solution before final drying.
-
Decision Logic & Workflows
Figure 1: Purification Strategy Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on molecular weight and acid sensitivity.
Detailed Experimental Protocols
Protocol A: The "Amine-Silica" Simulation (Silica Deactivation)
Use this when specialized amine-silica is unavailable.
-
Slurry Preparation: Suspend standard silica gel (60 Å) in the starting mobile phase (e.g., 100% DCM or Hexanes).
-
Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 2% v/v . Swirl for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the same solvent.
-
Elution: Run the purification using a mobile phase containing 1% TEA (reduced from packing concentration to prevent salt precipitation at the detector).
-
Gradient Example: 0%
10% MeOH in DCM (both with 1% TEA).
-
Protocol B: The "Salting Out" Extraction (For Water-Soluble Azetidines)
-
Basification: Cool the aqueous reaction mixture to 0°C. Adjust pH to
using or saturated .-
Note: Azetidines are strong bases; pH 9-10 is often insufficient to fully deprotonate them.
-
-
Saturation: Add solid
until no more dissolves (saturation point). This increases the ionic strength of the aqueous phase, forcing the organic amine out. -
Extraction: Extract
with Chloroform:Isopropanol (3:1) .-
Why: This mixture is denser than water (easy separation) and highly polar.
-
-
Drying: Dry combined organics over
(Sodium Sulfate). Avoid for very sensitive amines as it is slightly Lewis acidic.
Protocol C: Stable Salt Formation (Oxalate)
Best for storage and handling of volatile/unstable azetidines.
-
Dissolve the crude azetidine free base in a minimal amount of anhydrous Diethyl Ether or EtOAc .
-
Separately, prepare a saturated solution of Oxalic Acid in the same solvent.
-
Add the acid solution dropwise to the amine solution with vigorous stirring.
-
The azetidine oxalate salt will precipitate immediately as a white, non-volatile solid.
-
Filter, wash with cold ether, and dry.
Reference Data
Table 1: Common Solvent Systems for Basic Amines (
| Polarity Level | Solvent System | Modifier | Application |
| Low | Hexanes / EtOAc | 1-2% TEA | Lipophilic azetidines (e.g., N-Boc protected) |
| Medium | DCM / MeOH | 1% | Standard free bases |
| High | DCM / MeOH | 10% | Highly polar/water-soluble derivatives |
| Extreme | Acetonitrile / Water | 0.1% | Reverse Phase (C18) - High pH stable column required |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]
-
Siriwardana, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Biotage (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Wu, A. B., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography. Retrieved from [Link]
-
Couty, F., & Drouillat, B. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Retrieved from [Link] (General reference for synthetic utility and stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azetidine - Wikipedia [en.wikipedia.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Solubilization Strategies for 3'-Azetidinomethyl-2-methylbenzophenone
Executive Summary: Molecule Profile & Physicochemical Challenges
Welcome to the Technical Support Center. This guide addresses the specific solubility challenges of 3'-Azetidinomethyl-2-methylbenzophenone . To successfully solubilize this molecule, we must treat it as a "Janus" molecule—possessing two opposing chemical behaviors that must be balanced.
The Chemical Conflict
-
The Hydrophobic Core (Benzophenone): The 2-methylbenzophenone scaffold is highly lipophilic (LogP predicted ~3.5–4.2), driving strong lattice energy and poor water interaction. It is the primary cause of precipitation.
-
The Ionizable Handle (Azetidine): The azetidine ring is a saturated 4-membered nitrogen heterocycle. It is a strong base (pKa ~10.5–11.0). While protonation here increases solubility, the high ring strain (~26 kcal/mol) makes this moiety susceptible to acid-catalyzed ring-opening hydrolysis (degradation) at low pH.
Primary Constraint: You need high acidity to solubilize it, but high acidity destroys the molecule.
Module 1: pH Manipulation & Salt Selection
Status: High Risk / High Reward Best For: Acute animal dosing (IV/IP) or short-term in vitro assays.
The Protocol: "Soft" Acidification
Do NOT use strong mineral acids (HCl, H₂SO₄) as your first line of defense. The chloride ion can act as a nucleophile, and the low pH (< 2.0) accelerates azetidine ring opening.
Step-by-Step Procedure:
-
Calculate Molar Equivalents: Determine the exact molarity of your compound.
-
Select Counter-ion: Use Methanesulfonic acid (MsOH) or L-Tartaric acid .
-
Why? Mesylate anions are non-nucleophilic and "soft," stabilizing the cation without attacking the strained ring. Tartrate provides a buffering effect around pH 3–4.
-
-
Titration:
-
Dissolve compound in a minimal volume of Ethanol or DMSO (stock).
-
Slowly add 0.95 equivalents of acid (aq). Do not exceed 1.0 equivalent initially.
-
Target final pH: 4.5 – 5.5 . (Below pH 3.0, stability drops exponentially).
-
Troubleshooting: "My compound degraded/precipitated overnight."
| Symptom | Root Cause | Corrective Action |
| Precipitation at pH 7.4 | The azetidine deprotonates (becomes neutral) and the benzophenone core crashes out. | Do not store at neutral pH. Prepare as a slightly acidic stock (pH 5) and dilute into media immediately before use. |
| New peaks on HPLC (Degradation) | Acid-catalyzed ring opening (hydrolysis) of the azetidine. | Switch to in situ salt formation immediately before dosing. Avoid storage in aqueous acid > 4 hours. |
| Oily droplets formed | "Oiling out" instead of dissolving. | The salt formed is lipophilic. Switch counter-ion to Gluconate or Lactate (more hydroxyl groups = better water interaction). |
Module 2: Cyclodextrin Complexation (The "Safe Haven")
Status: Recommended Standard Best For: Cell culture (low toxicity) and long-term stability studies.
The Science: Host-Guest Encapsulation
The benzophenone moiety is planar and aromatic, making it an ideal "guest" for the hydrophobic cavity of Beta-Cyclodextrins (β-CD) . The azetidine tail remains exposed to the solvent, allowing for protonation if needed.
Recommended CD: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Avoid native β-CD due to nephrotoxicity and lower solubility.
Workflow: Phase Solubility Protocol
-
Preparation: Prepare a 20% (w/v) SBE-β-CD solution in water or saline.
-
Addition: Add excess 3'-Azetidinomethyl-2-methylbenzophenone to the CD solution.
-
Equilibration: Shake at 25°C for 24–48 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter (low binding).
-
Quantification: Analyze filtrate by HPLC-UV (254 nm).
Figure 1: Equilibrium dynamics. Cyclodextrins pull the "Free Solute" into a complex, shifting the equilibrium to the right and allowing more solid to dissolve.
Module 3: Cosolvent Systems (IV & Assay Prep)
Status: Quick Fix Best For: High-throughput screening (HTS) or acute IV bolus.
The "Golden Triangle" Formulation
For this specific benzophenone derivative, a single solvent will fail. You need a ternary system:
-
Solubilizer (Primary): DMSO or DMA (Dissolves the benzophenone).
-
Wetting Agent: PEG 400 (Bridges the lipophilic/hydrophilic gap).
-
Aqueous Diluent: Saline or PBS (The bulk phase).
Formulation Table: Recommended Ratios
| Application | Solvent A (Stock) | Solvent B (Intermediate) | Solvent C (Final) | Stability Window |
| In Vitro (Cells) | 100% DMSO (20 mM) | None | Media (1:1000 dilution) | < 2 hours (PPT risk) |
| IV Bolus (Rat) | 5% DMSO | 40% PEG 400 | 55% Saline | 4–6 hours |
| IP Injection | 5% Ethanol | 10% Tween 80 | 85% Saline | 24 hours |
Critical Warning: Always add the formulation components in order: Organic Stock → Surfactant/PEG → Water . Adding water to the organic stock directly will cause immediate, irreversible precipitation (the "crash out" effect).
Decision Support: Strategy Selector
Use the following logic flow to select the correct method for your experiment.
Figure 2: Decision logic for selecting the optimal solubilization vehicle based on experimental constraints.
Frequently Asked Questions (FAQs)
Q1: I tried dissolving the compound in 0.1 M HCl, and it dissolved, but the activity was lost after 24 hours. Why? A: You likely degraded the molecule. Azetidines are strained rings.[1][2][3][4] In strong acid (pH < 2), the ring nitrogen protonates, making the adjacent carbons electrophilic. Water attacks, opening the ring to form a linear chain (e.g., 3-aminopropyl derivative). Solution: Maintain pH > 4.0 and use weaker acids like Tartaric or Citric acid.
Q2: Can I use sonication to dissolve the solid? A: Yes, but with caution. Sonication generates heat. If your suspension warms up, the compound may dissolve, but upon cooling, it will re-crystallize (often in a more stable, less soluble polymorph). Protocol: Sonicate in short bursts on ice to maintain ambient temperature.
Q3: Why does the solution turn yellow in PEG 400? A: PEG 400 often contains trace peroxides and aldehydes as impurities. Benzophenones can be photosensitive or reactive to oxidation. Solution: Use "High Purity" or "Low Peroxide" grade PEG 400 and store solutions in amber vials.
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization.[5][6][7] Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Reference for Azetidine ring strain and stability profiles). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Minimizing side reactions in benzophenone reduction protocols
Status: Operational | Ticket: #BZP-RED-001 | Technician: Senior Application Scientist
Welcome to the technical support center. You are likely here because your simple benzophenone reduction isn't simple anymore. You might be seeing unexpected blue hues, dealing with persistent emulsions, or struggling with over-reduction.
This guide treats chemical protocols as engineered systems. We don't just give you the "recipe"; we troubleshoot the failure points of the machinery.
Module 1: The "Blue Flash" & Pinacol Coupling
Issue: The reaction mixture turns deep blue or purple, and yield of the alcohol is low. The product is contaminated with a high-melting solid (Benzopinacol).
The Root Cause: Radical Dimerization
The reduction of benzophenone is a bifurcation point. You want a 2-electron reduction (hydride transfer) to get the alcohol (Diphenylmethanol). However, if the reaction proceeds via 1-electron transfer (SET), you generate a Ketyl Radical Anion .
-
Visual Cue: The Ketyl radical is deep blue/purple. If you see this color persist, you are entering the "Radical Trap."
-
Mechanism: Two ketyl radicals dimerize to form a C-C bond, creating Benzopinacol rather than the C-H bond of the alcohol.
Troubleshooting Protocol
| Variable | Adjustment | Why? |
| Reagent | Avoid Na/Mg metals | Active metals (dissolving metal reductions) inherently favor SET mechanisms and pinacol coupling. Use Hydrides ( |
| Light | Exclude UV/Sunlight | Benzophenone is a photosensitizer. In isopropanol + sunlight, it forms pinacol via radical abstraction. Wrap flasks in foil if reaction times are long. |
| Catalyst | Add | Lanthanides coordinate the carbonyl, favoring direct 1,2-hydride attack over single electron transfer. |
Pathway Visualization
Figure 1: The mechanistic bifurcation. The appearance of a blue color indicates the formation of the Ketyl Radical, leading to impurity (Path B).
Module 2: Borohydride Kinetics & The "Stuck" Reaction
Issue: The reaction is sluggish, or workup results in a sticky borate gel that traps the product.
The Science of Solvent Effects
Many researchers default to ethanol or isopropanol. This is often a mistake for benzophenone.
Solvent Efficiency Data:
| Solvent | Relative Rate | Risk Profile | Recommendation |
|---|
| Methanol | Fastest | Reacts slowly with
The Luche Protocol (For Difficult Cases)
If standard
-
Dissolve: Benzophenone (1 eq) and
(1 eq) in Methanol . -
Wait: Stir for 5 mins. The Cerium coordinates the carbonyl oxygen, increasing electrophilicity.[2][3]
-
Add:
(1 eq) in portions. -
Result: The "Hard" Lewis Acid (Ce) makes the carbonyl a "Hard" electrophile, perfectly matching the "Hard" borohydride nucleophile. This guarantees 1,2-reduction.[4]
Workup Engineering (Breaking the Borate)
A common failure is incomplete hydrolysis of the tetra-alkoxy borate intermediate (
-
The Fix: Do not just add water. Add 1M HCl or 10%
dropwise until pH < 5. You must protonate the alkoxide to break the B-O bond and release the alcohol.
Module 3: Complete Deoxygenation (To Diphenylmethane)
Issue: You need to remove the oxygen entirely (reduction to methylene), but standard hydrogenation (
The Solution: Ionic Hydrogenation Avoid the Clemmensen (Zn/Hg - toxic) or Wolff-Kishner (Hydrazine - high temp). Use the Silane-Acid protocol.[5] This is the "surgical" method for drug development contexts.
Protocol: Silane/TFA System[5][6]
-
Reagents: Triethylsilane (
) and Trifluoroacetic Acid (TFA).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Mechanism:
-
Step 1: TFA protonates the Benzophenone oxygen
Oxonium ion. -
Step 2:
delivers a hydride to the carbon. Alcohol. -
Step 3: Alcohol is protonated and leaves as water
Diphenylmethyl Carbocation . -
Step 4: Second hydride transfer from silane
Diphenylmethane.
-
Critical Control Points
-
Stoichiometry: Use >2.2 equivalents of
. -
Cation Stability: This works exceptionally well for benzophenone because the intermediate carbocation is stabilized by two phenyl rings.
-
Safety: This reaction generates
gas (silane decomposition) and silyl esters. Vent properly.
Mechanism Visualization
Figure 2: The Ionic Hydrogenation cascade. Note the requisite carbocation intermediate (Yellow), which dictates that this method works best for aryl ketones.
FAQ: Rapid Diagnostics
Q: My reaction turned yellow, not blue. Is this okay? A: Yes. A yellow hue often indicates the formation of the borate ester complex or minor impurities. It is generally harmless. Blue is the warning sign for radical coupling.
Q: I used
Q: Can I use catalytic hydrogenation (
References
-
Luche Reduction Mechanism: Gemal, A. L.; Luche, J. L. "Lanthanoids in organic synthesis.[3] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981, 103(18), 5454–5459.
-
Ionic Hydrogenation (Silane/TFA): Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974(09), 633-651.
-
Benzopinacol Formation (Photochemical): Bachmann, W. E. "Benzopinacol."[1][6][7] Organic Syntheses, Coll.[1] Vol. 2, p.71 (1943).
-
Borohydride Solvent Kinetics: Brown, H. C.; Ichikawa, K. "Chemical Effects of Steric Strains. XIII. Kinetics of the Reaction of Sodium Borohydride with Carbonyl Groups." Tetrahedron, 1957, 1(3), 221-230.
Sources
Technical Support Center: Purification & Troubleshooting for 3'-Azetidinomethyl-2-methylbenzophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of strained, basic heterocycles conjugated to lipophilic cores. 3'-Azetidinomethyl-2-methylbenzophenone presents a unique chemoselective and purification challenge: it combines a neutral, lipophilic benzophenone moiety with a highly strained (~25.4 kcal/mol), basic azetidine ring[1][2].
This guide provides field-proven, mechanistically grounded protocols to remove impurities—ranging from unreacted neutral precursors to ring-opened degradation products—ensuring high yield and analytical purity.
Purification Workflow
Workflow for the isolation and purification of basic azetidine derivatives.
Section 1: Exploiting Chemoselectivity via Acid-Base Extraction
The fundamental principle of acid-base extraction relies on manipulating the solubility of the target molecule by altering its ionization state[3]. The tertiary amine of the azetidine ring is basic and readily protonates in dilute acid to form a water-soluble ammonium salt[4][5]. Conversely, neutral impurities (such as unreacted 2-methylbenzophenone derivatives or non-basic coupling byproducts) remain highly lipophilic and partition into the organic phase[6].
Causality Check: Why avoid strong acids (like concentrated H₂SO₄) during extraction? The 4-membered azetidine ring is inherently strained. Exposure to harsh acidic conditions or elevated temperatures can trigger irreversible ring-opening polymerization or degradation[1]. We utilize 1.0 M HCl to achieve a pH of ~2, which is sufficient for protonation without compromising the structural integrity of the ring.
Protocol 1: Self-Validating Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an immiscible, semi-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of cold 1.0 M aqueous HCl. Shake gently and vent frequently.
-
Phase Separation: Allow the layers to separate.
-
Self-Validation: The target azetidinium salt is now localized in the aqueous layer; the organic layer contains the neutral impurities.
-
-
Organic Wash: Drain the aqueous layer into a clean Erlenmeyer flask. Wash this retained aqueous layer with one additional volume of fresh organic solvent to ensure complete removal of lipophilic impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add saturated aqueous Na₂CO₃ or 2.0 M NaOH dropwise until the pH reaches ~10.
-
Self-Validation: The aqueous solution will become visibly cloudy or form a milky emulsion as the neutral free-base azetidine precipitates out of the aqueous phase.
-
-
Recovery Extraction: Extract the basified aqueous layer three times with fresh dichloromethane.
-
Pro-Tip: If the emulsion persists or yield is low, saturate the aqueous layer with solid NaCl ("salting out") to decrease the water solubility of the polar azetidine and drive it into the organic phase[1].
-
-
Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40 °C to prevent thermal degradation.
Section 2: Overcoming Chromatographic Streaking
If the product requires further polishing to remove structurally similar basic impurities, chromatography is necessary. However, the basic nitrogen of the azetidine ring interacts strongly with the acidic silanol groups on standard silica gel. This Lewis acid-base interaction leads to severe peak tailing, streaking, and irreversible product loss[1][2].
Causality Check: To prevent this interaction, the silica stationary phase must be passivated (neutralized) prior to loading the sample[1].
Protocol 2: Amine-Modified Silica Gel Chromatography
-
Solvent Preparation: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add 1% to 2% (v/v) Triethylamine (TEA)[1].
-
Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Flush with at least 2 to 3 column volumes to ensure the acidic silanol sites are fully neutralized.
-
Loading: Dissolve the free-base 3'-Azetidinomethyl-2-methylbenzophenone in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the product, collecting fractions.
-
Self-Validation: TLC analysis of the fractions must also be performed using a TEA-modified developing solvent. If the silica is properly passivated, the product will elute as a tight, circular spot rather than a long streak.
-
-
Concentration: Pool the pure fractions and concentrate. Co-evaporate with toluene to remove any residual TEA azeotropically.
Quantitative Data: Purification Efficacy Comparison
| Purification Strategy | Expected Recovery (%) | Target Purity (%) | Primary Impurities Removed |
| Acid-Base Extraction | 85 - 90% | 90 - 95% | Unreacted neutral benzophenones, lipophilic organics |
| Standard Silica Gel | < 50% | 80 - 85% | Not recommended (Severe loss due to irreversible adsorption) |
| TEA-Modified Silica | 75 - 85% | > 98% | Structurally similar basic byproducts, regioisomers |
| Reverse-Phase HPLC | 60 - 70% | > 99% | Trace degradation products, complex complex mixtures |
Frequently Asked Questions (FAQs)
Q1: Why is my 3'-Azetidinomethyl-2-methylbenzophenone degrading during solvent concentration? A: The azetidine ring is highly strained and susceptible to ring-opening[1]. Prolonged exposure to heat or trace acidic residues during solvent evaporation can trigger this degradation. Ensure the solvent is completely neutralized prior to evaporation and always concentrate at temperatures strictly below 40 °C.
Q2: I performed an acid-base extraction, but my yield is extremely low. Where did the product go? A: Azetidine derivatives can exhibit significant water solubility even in their neutral free-base form due to their high polarity[1]. If the aqueous layer wasn't saturated with salt ("salting out" with NaCl or K₂CO₃) prior to the final organic extraction, a large portion of your product likely remained dissolved in the aqueous phase[1].
Q3: My product streaks heavily on TLC and co-elutes with impurities. How can I resolve this? A: The basic nitrogen of the azetidine ring interacts with the acidic silanol groups on standard TLC plates[1]. Add 1% to 5% triethylamine or ammonium hydroxide to your TLC developing solvent to passivate the silica. This will eliminate the streaking and allow you to achieve tight, well-defined spots for accurate Rf calculation[1].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Optimization of Column Chromatography for Polar Azetidine Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar azetidine compounds. Azetidines are a critical structural motif in modern drug discovery, yet their purification can be a significant bottleneck due to their inherent polarity and basicity.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to empower researchers in developing robust and efficient purification methods.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of polar azetidine derivatives, presented in a problem-solution format.
Problem 1: My polar azetidine compound is streaking or showing severe peak tailing on a standard silica gel column.
Root Cause Analysis: This is the most common issue when purifying basic compounds like azetidines on standard silica gel.[4][5] The root cause lies in the strong interaction between the basic nitrogen of the azetidine and the acidic silanol groups on the surface of the silica gel.[4] This acid-base interaction leads to irreversible adsorption or slow desorption, resulting in streaked bands on a TLC plate and significant tailing on a column.[5][6]
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most straightforward approach is to add a small amount of a basic modifier to your mobile phase.[4][6] This additive competes with your azetidine for the acidic sites on the silica, effectively neutralizing the stationary phase and allowing for symmetrical peak shapes.
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1% to 2% (v/v) to the eluent.[5][6]
-
Ammonia (in Methanol): For highly polar azetidines, a solution of 1-2% concentrated ammonium hydroxide in methanol can be used as the polar component of the mobile phase.[6]
-
Pyridine: While effective, its use is less common due to its strong odor and higher boiling point, which can complicate product isolation.[4]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have a basic surface, which repels basic compounds, leading to improved peak shape without the need for mobile phase additives.[7][8]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[8][9]
-
Reversed-Phase Chromatography (C18): For some azetidines, especially those with some hydrophobic character, reversed-phase chromatography can be a powerful alternative.[10][11]
-
Problem 2: My polar azetidine has very poor retention and elutes with the solvent front in reversed-phase chromatography.
Root Cause Analysis: Highly polar compounds, like many azetidine derivatives, have weak interactions with the non-polar stationary phase (e.g., C18) used in reversed-phase chromatography.[10][11][12] This results in little to no retention, and the compound elutes in the void volume of the column, preventing any meaningful separation.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[13][14][15][16] It utilizes a polar stationary phase (like silica, or phases with diol, amide, or zwitterionic functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[15] This creates a water-rich layer on the stationary phase, into which polar analytes can partition, leading to their retention.[15][16]
-
Mixed-Mode Chromatography (MMC): This technique employs stationary phases that have both reversed-phase and ion-exchange characteristics.[10][17][18][19][20] This dual-retention mechanism can be highly effective for retaining and separating polar, ionizable compounds like azetidines. By adjusting mobile phase pH and ionic strength, you can modulate the retention of your compound.[17][20]
Problem 3: I cannot detect my polar azetidine compound using a standard UV detector.
Root Cause Analysis: Many azetidine-containing molecules lack a significant chromophore, meaning they do not absorb UV light and are therefore invisible to a standard UV detector.[21][22]
Solutions:
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that can detect any non-volatile analyte.[21][22] It works by nebulizing the column eluent, evaporating the solvent, and then detecting the light scattered by the remaining solid analyte particles.[21] The response is proportional to the mass of the analyte.[21]
-
Charged Aerosol Detector (CAD): Similar to an ELSD, a CAD is also a universal detector for non-volatile and semi-volatile compounds.[23][24][25] After solvent evaporation, the analyte particles are charged, and the total charge is measured by an electrometer.[23][24] CAD is often considered to have a more consistent response and higher sensitivity than ELSD.[25]
Problem 4: My azetidine compound appears to be decomposing on the column.
Root Cause Analysis: The four-membered azetidine ring is strained and can be susceptible to ring-opening, especially under acidic conditions.[5] The acidic nature of standard silica gel can be sufficient to cause the degradation of sensitive azetidine derivatives.[5][26]
Solutions:
-
Neutralize the Silica Gel: Pre-treating the silica gel with a basic modifier before packing the column can help to passivate the acidic silanol groups.[5]
-
Use a Less Acidic Stationary Phase: As mentioned previously, alumina or amine-functionalized silica are excellent alternatives to minimize degradation.[4][8]
-
Work Quickly and at Lower Temperatures: If possible, perform the chromatography at a lower temperature to reduce the rate of decomposition.
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying polar azetidines?
There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your azetidine compound. Here is a general guide:
| Stationary Phase | Best For | Key Considerations |
| Silica Gel (with basic modifier) | General purpose, readily available.[9] | Requires addition of a base (e.g., triethylamine) to the mobile phase to prevent peak tailing.[4][6] |
| Amine-Functionalized Silica | Basic azetidines. | Eliminates the need for basic modifiers in the mobile phase.[7] |
| Alumina | Acid-sensitive azetidines.[8] | Can have different activity levels which affect separation. |
| HILIC | Highly polar, water-soluble azetidines.[11][13][14][15] | Requires careful control of the water content in the mobile phase.[10] |
| Mixed-Mode | Ionizable azetidines. | Offers multiple retention mechanisms for enhanced selectivity.[17][18][19] |
Q2: How do I choose the right mobile phase for my polar azetidine?
The choice of mobile phase is intrinsically linked to the stationary phase you are using.
-
Normal Phase (Silica, Alumina, Amine): Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate, dichloromethane, or methanol.[27] For azetidines on silica, always include a basic modifier.
-
HILIC: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer.[15][16] The gradient involves increasing the aqueous component to elute more polar compounds.[12]
-
Reversed-Phase: The mobile phase is a mixture of water (often with a buffer or modifier) and an organic solvent like methanol or acetonitrile.[10] The gradient involves increasing the organic solvent concentration.
-
Mixed-Mode: The mobile phase composition can be adjusted in terms of organic solvent content, pH, and ionic strength to manipulate both reversed-phase and ion-exchange interactions.[17][20]
Q3: My azetidine is chiral. What are the key considerations for chiral separation?
The separation of enantiomers requires a chiral stationary phase (CSP). For basic compounds like azetidines, it is often necessary to add a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase to achieve good peak shape and resolution on the chiral column.[28] The specific CSP and mobile phase conditions will need to be screened for each individual compound.
Q4: Can I use a gradient elution for my polar azetidine purification?
Yes, gradient elution is often recommended, especially for complex mixtures or when there is a wide range of polarities among the components. A gradient allows for the efficient elution of both less polar and more polar compounds in a single run.
III. Experimental Workflows and Diagrams
General Workflow for Method Development
The following diagram illustrates a systematic approach to developing a purification method for a novel polar azetidine compound.
Caption: A stepwise decision-making workflow for method development.
Detailed Protocol: Neutralization of Silica Gel for Column Chromatography
This protocol describes the process of pre-treating silica gel with a basic modifier to improve the chromatography of polar azetidines.
-
Prepare the Mobile Phase: Create your starting mobile phase mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add Basic Modifier: To this mixture, add triethylamine to a final concentration of 0.5-1% (v/v).[5]
-
Create Silica Slurry: In a beaker, add the required amount of silica gel. Gently pour the triethylamine-containing mobile phase over the silica and stir to create a homogeneous slurry.[5]
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack evenly.[5][9]
-
Equilibrate the Column: Pass 2-3 column volumes of the triethylamine-containing mobile phase through the packed column before loading your sample. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Dissolve your sample in a minimal amount of the mobile phase and load it onto the column. Proceed with the elution using your gradient, ensuring that the mobile phase throughout the run contains the basic modifier.
IV. References
-
HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
-
Evaporative light scattering detector. (n.d.). In Wikipedia. Retrieved February 27, 2026, from
-
Chyba, M., & Krcmová, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Chromatographia, 74(5-6), 351-365.
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Lab Manager.
-
HILIC. (n.d.). Dr. Maisch. Retrieved February 27, 2026, from
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
-
1260 Infinity III Evaporative Light Scattering Detector | ELSD. (n.d.). Agilent. Retrieved February 27, 2026, from
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved February 27, 2026, from
-
Evaporative light scattering detector ELSD. (n.d.). Advion Interchim Scientific. Retrieved February 27, 2026, from
-
Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. (2020). Reaction Chemistry & Engineering, 5(1), 115-122.
-
Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents. Retrieved February 27, 2026, from
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved February 27, 2026, from
-
Blog: Charged Aerosol Detection in Pharmaceutical Analysis. (2025, October 1). HWI group.
-
Charged aerosol detector. (n.d.). In Wikipedia. Retrieved February 27, 2026, from
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.
-
Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. (n.d.). Thermo Fisher Scientific.
-
Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents. Retrieved February 27, 2026, from
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2021). Journal of the American Chemical Society, 143(31), 12041-12046.
-
Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. (2016). Analytical Chemistry, 89(2), 1134-1140.
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.
-
Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). Benchchem. Retrieved February 27, 2026, from
-
Mixed-Mode Chromatography. (2017). ResearchGate.
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc..
-
Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid. (2018). Angewandte Chemie International Edition, 57(38), 12488-12492.
-
Mixed-Mode Chromatography—A Review. (2020, November 12). LCGC International.
-
Technical Support Center: Purification of Polar Azetidine Derivatives. (n.d.). Benchchem. Retrieved February 27, 2026, from
-
Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. (2025, August 7). ResearchGate.
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies.
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
-
Acclaim mixed-mode HPLC columns. (n.d.). Thermo Fisher Scientific. Retrieved February 27, 2026, from
-
Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 27, 2026, from
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved February 27, 2026, from
-
Types of stationary phases in gas chromatography. (2025, August 8). Phenomenex.
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved February 27, 2026, from
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved February 27, 2026, from
-
Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). Waters.
-
Column chromatography. (n.d.). UVic. Retrieved February 27, 2026, from
Sources
- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 9. chromtech.com [chromtech.com]
- 10. waters.com [waters.com]
- 11. pharmanow.live [pharmanow.live]
- 12. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HILIC â Dr. Maisch [dr-maisch.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. helixchrom.com [helixchrom.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 22. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 23. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 24. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 25. Review of operating principle and applications of the charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chromatography [chem.rochester.edu]
- 27. web.uvic.ca [web.uvic.ca]
- 28. chiraltech.com [chiraltech.com]
Technical Support Center: Troubleshooting Azetidinomethyl-Benzophenone Degradation
Diagnostic Overview
Azetidinomethyl-benzophenone (AMBP) is a privileged structural motif used in photoaffinity labeling (PAL) and drug discovery. It combines a photo-active warhead (benzophenone) with a strained nitrogen heterocycle (azetidine) to facilitate precise target engagement and downstream functionalization[1]. However, researchers frequently encounter severe signal loss and complex degradation profiles during aqueous assays. This guide elucidates the underlying photochemical mechanisms of this degradation and provides validated, self-correcting protocols to preserve probe integrity.
Troubleshooting Q&A
Q1: Why does azetidinomethyl-benzophenone rapidly degrade upon UV irradiation in my binding buffer? A: The primary instability trigger is an intramolecular Photoinduced Electron Transfer (PET)[1]. When the benzophenone moiety is irradiated (typically at 350–365 nm), it transitions into an excited triplet state, acting as a highly electrophilic diradical. Instead of abstracting a hydrogen atom from the target protein's backbone, the excited benzophenone engages in PET with the available lone pair of electrons on the tethered azetidine nitrogen[1]. This electron transfer generates an azetidine radical cation. Because the four-membered azetidine ring is highly strained, the formation of the radical cation dramatically lowers the activation barrier for ring opening, leading to rapid C-C or C-N bond scission rather than successful protein crosslinking[1].
Q2: Are there other degradation pathways besides PET? A: Yes. In aqueous solutions, benzophenone-type molecules can sensitize the production of reactive intermediates, including singlet oxygen and hydroxyl radicals (•OH)[2]. These •OH radicals can attack the benzophenone ring directly, leading to hydroxylation, carboxylation, and eventual ring cleavage[3]. This secondary degradation pathway is highly dependent on the initial probe concentration and the presence of dissolved oxygen[4].
Q3: How do I differentiate between target-crosslinked adducts and degradation byproducts in my LC-MS data? A: You must monitor specific mass shifts associated with ring scission and hydroxylation. Unsuppressed PET leads to the addition of water across the cleaved azetidine ring (+18 Da), while radical-mediated oxidation typically adds hydroxyl groups (+16 Da per addition)[3]. Refer to the Quantitative Data section below for specific m/z markers.
Mechanistic pathway of PET-induced azetidine ring opening.
Quantitative Data: LC-MS Diagnostic Markers
To effectively troubleshoot your labeling experiments, summarize your LC-MS/MS data against these known degradation markers to pinpoint which degradation pathway is dominating your assay.
| Analyte / Fragment | Expected m/z ([M+H]+) | Mechanism of Formation | Diagnostic Utility |
| Intact Probe (4-AMBP) | 252.14 | N/A (Parent Compound) | Baseline quantification |
| Ring-Opened Amine | 270.15 | C-N scission + H₂O addition | Indicates unsuppressed PET[1] |
| Hydroxylated BP | 268.13 | •OH radical attack on BP ring | Indicates buffer radical generation[3] |
| BP Fragment | 183.08 | Cleavage of azetidinomethyl linker | Confirms linker instability |
Validated Protocol: Stabilization and Photoaffinity Labeling
To prevent degradation and maximize crosslinking efficiency, the experimental system must be designed to suppress both PET and non-specific radical generation. This protocol utilizes pH control as a self-validating mechanism to tie up the azetidine lone pair.
Step 1: Buffer Optimization (The Anti-PET Control)
-
Action: Formulate the assay buffer at pH 6.5–6.8 using a non-nucleophilic buffer system (e.g., MES or Phosphate).
-
Causality: The azetidine nitrogen has a pKa of approximately 8.5. At physiological pH (7.4), a significant fraction of the probe remains unprotonated, leaving the lone pair vulnerable to PET. Lowering the pH ensures >98% protonation, effectively neutralizing the electron transfer pathway.
-
Self-Validation: Always measure the buffer pH at the exact working temperature (e.g., 4°C), as pKa values shift thermodynamically. Run a parallel control at pH 8.0; if degradation occurs at pH 8.0 but not at 6.5, PET is successfully diagnosed and resolved.
Step 2: Target Incubation and Equilibration
-
Action: Incubate the AMBP-conjugated probe with the target protein for 30–60 minutes in the dark at 4°C.
-
Causality: Allows the probe to partition fully into the target binding pocket. A deeply buried binding pocket shields the benzophenone warhead from bulk solvent, reducing the likelihood of solvent-mediated •OH radical attacks[2].
-
Self-Validation: Include a competitive binding control (excess unlabeled ligand). If the probe is displaced into the bulk solvent, you should observe a spike in the 268.13 m/z hydroxylation marker, validating that target-binding protects the probe.
Step 3: Controlled UV Irradiation
-
Action: Irradiate the samples at 350–365 nm for 5–15 minutes on ice.
-
Causality: Benzophenone requires ~350 nm for the n-π* transition to its reactive triplet state. Shorter wavelengths (e.g., 254 nm) possess enough energy to directly photolyze water and dissolved oxygen, generating a massive influx of hydroxyl radicals that will destroy the probe regardless of pH[4].
-
Self-Validation: Run a "Minus-Protein / Plus-UV" control. This isolates the intrinsic photostability of the probe in your specific buffer environment.
Step 4: Radical Quenching
-
Action: Immediately post-irradiation, add a radical scavenger (e.g., 10 mM DTT or β-mercaptoethanol).
-
Causality: Quenches any long-lived reactive intermediates or unreacted triplet states, preventing post-assay degradation during the sample preparation for LC-MS.
Workflow for mitigating PET degradation during photoaffinity labeling.
References
1.[1] 4-(Azetidinomethyl) benzophenone | 898777-22-5, Benchchem.1 2.[4] Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes, MDPI. 4 3.[2] Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water, MDPI. 2 4.[3] Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process, MDPI. 3
Sources
Technical Support Center: Regioselective Functionalization of 3'-Azetidinomethyl-2-methylbenzophenone
Welcome to the advanced troubleshooting and methodology guide for 3'-Azetidinomethyl-2-methylbenzophenone (). As a highly functionalized bifunctional building block, this molecule presents unique regioselectivity challenges. It contains a photoreactive 2-methylbenzophenone core capable of photoenolization, alongside a highly strained, Lewis-basic azetidine ring prone to oxidative and radical degradation.
This guide is designed for drug development professionals and synthetic chemists to establish robust, self-validating workflows for selectively functionalizing either the benzylic position or the aromatic core without compromising the azetidine moiety.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: During photochemical trapping of the 2-methyl group, I observe massive degradation of the azetidine ring instead of the desired Diels-Alder adduct. Why is this happening?
The Causality: The degradation is caused by an energetic mismatch in your irradiation source. The desired reaction—the photoenolization of the ortho-alkyl phenyl ketone—relies on an
Q2: I am attempting a Palladium-catalyzed ortho-C–H olefination on the benzophenone core. The reaction stalls at 0% conversion and palladium black precipitates. How do I fix this?
The Causality: The azetidine nitrogen is a potent Lewis base. In neutral or basic media (e.g., DMF or DMAc with carbonate bases), the azetidine outcompetes your intended directing group (the carbonyl) and irreversibly coordinates to the Pd(II) center. This forms an off-cycle, catalytically dead complex, which eventually reduces to Pd(0) (palladium black). Furthermore, the 2-methyl group sterically blocks one of the ortho positions, forcing the catalyst to navigate a highly congested environment (). The Solution: Switch the solvent system to glacial acetic acid (AcOH) . The acidic medium ensures the azetidine remains protonated (as an ammonium salt) throughout the catalytic cycle, rendering it non-coordinating. This allows the weaker benzophenone carbonyl to successfully direct the Pd(II) catalyst to the less hindered ortho-C–H bond.
Part 2: Quantitative Regioselectivity Matrix
Use the following data table to benchmark your expected regioselectivity outcomes based on the chosen catalytic and energetic conditions.
| Reaction Type | Reagents / Catalyst | Target Site | Major Product | Regioselectivity Ratio (Target : Byproduct) |
| Photochemical Trapping | 365 nm LED, N-Phenylmaleimide, MeCN | 2-Methyl (Benzylic) | Diels-Alder Adduct | >95 : 5 |
| Photochemical Trapping | 254 nm UV, N-Phenylmaleimide, MeCN | Azetidine Ring | Ring-Opened Amine | 10 : 90 |
| C–H Olefination | Pd(OAc)₂, Ethyl Acrylate, AcOH | ortho-C–H (Unsubstituted) | ortho-Olefinated Core | 85 : 15 |
| C–H Olefination | Pd(OAc)₂, Ethyl Acrylate, DMF | Azetidine Nitrogen | Pd-Poisoned Complex | 0 : 100 (Reaction Stalls) |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent reaction pathways dictated by your choice of conditions.
Reaction pathways of 3'-Azetidinomethyl-2-methylbenzophenone: regioselectivity vs. degradation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Photochemical Diels-Alder Trapping of the 2-Methyl Group
This protocol utilizes a continuous-flow microfluidic photoreactor to ensure uniform photon flux, which is critical for scaling photoenolization reactions without over-irradiating the substrate ().
Step 1: Solution Preparation Dissolve 3'-Azetidinomethyl-2-methylbenzophenone (1.0 mmol) and N-phenylmaleimide (3.0 mmol, 3.0 eq) in anhydrous acetonitrile (10 mL). Add TFA (1.0 mmol, 1.0 eq) dropwise while stirring to protect the azetidine. Degas the solution via argon sparging for 15 minutes. Causality Check: Degassing is mandatory. Dissolved oxygen acts as a triplet quencher, intercepting the excited state before hydrogen atom transfer can occur.
Step 2: Microfluidic Irradiation Pump the solution through a transparent FEP (Fluorinated Ethylene Propylene) microfluidic coil reactor irradiated by 365 nm LEDs at a residence time of 45 minutes. In-Process Validation: The solution exiting the reactor should transiently exhibit a pale yellow/orange hue. This color confirms the steady-state generation of the highly conjugated hydroxy-o-quinodimethane intermediate prior to trapping.
Step 3: Workup & Analysis
Quench the collected mixture with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Final Validation (NMR): Analyze the crude mixture via ¹H NMR. The successful conversion is validated by the complete disappearance of the sharp 2-methyl singlet at
Protocol B: Palladium-Catalyzed Directed ortho-C–H Olefination
This protocol leverages acidic conditions to deactivate the azetidine ring, allowing the carbonyl to direct Pd(II) exclusively to the less hindered ortho position of the non-methylated ring.
Step 1: Reaction Assembly In an oven-dried Schlenk tube, combine 3'-Azetidinomethyl-2-methylbenzophenone (1.0 mmol), Pd(OAc)₂ (10 mol%), ethyl acrylate (2.0 mmol), and Ag₂CO₃ (2.0 mmol) as the terminal oxidant. Suspend the mixture in 5 mL of glacial acetic acid (AcOH).
Step 2: Catalytic Cycle Seal the tube and heat to 90 °C under an argon atmosphere for 16 hours. In-Process Validation: Monitor the reaction visually. The mixture should maintain a homogenous amber/dark orange color. If a heavy black precipitate forms (Pd black) within the first hour, moisture has compromised the system or the azetidine was not fully protonated, leading to catalyst reduction.
Step 3: Workup & Analysis
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts. Wash the organic layer carefully with saturated NaHCO₃ until pH 8 is reached (to recover the free-base azetidine).
Final Validation (NMR): In the ¹H NMR spectrum, look for a new set of doublet-of-doublets with a large coupling constant (
References
-
Wagner, P. J., & Chen, C. P. (1976). A rotation-controlled excited-state reaction. The photoenolization of ortho alkyl phenyl ketones. Journal of the American Chemical Society, 98(1), 239-241. URL:[Link]
-
Mateos, J., Cherubini-Celli, A., Carofiglio, T., & Dell'Amico, L. (2018). Microfluidic Photoreactor Enables 2-Methylbenzophenone Light-Driven Reactions with Superior Performance. Chemistry–A European Journal, 24(46), 11846-11851. URL:[Link]
-
Naresh, G., et al. (2015). Transition Metal-Mediated Annulation Approaches for Synthesis of Arylnaphthalene Lignan Lactones. Frontiers in Chemistry, 8, 688. URL:[Link]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Azetidine-Benzophenones: A Comparative Guide
Topic: Mass Spectrometry Fragmentation Patterns of Azetidine-Benzophenones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Scope
Azetidine-benzophenones represent a critical structural motif in two distinct fields: Medicinal Chemistry (as "designer drug" scaffolds, specifically synthetic cathinones) and Chemical Biology (as photoaffinity labeling probes). Their analysis via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique challenges due to the interplay between the high ring strain of the azetidine moiety (~26 kcal/mol) and the charge-stabilizing potential of the benzophenone system.
This guide provides an in-depth technical comparison of azetidine-benzophenones against their homologous counterparts (pyrrolidines and piperidines). It elucidates the strain-driven fragmentation pathways that distinguish the 4-membered azetidine ring from stable 5- and 6-membered heterocycles, providing a self-validating framework for structural elucidation.
Mechanistic Principles of Fragmentation
To interpret the MS/MS spectra of azetidine-benzophenones, one must understand the competition between charge retention on the basic nitrogen (azetidine) and the resonance-stabilized oxygen (carbonyl).
Charge Localization & Initiation
In positive mode ESI ([M+H]⁺), the protonation site dictates the fragmentation cascade:
-
Site A (Kinetic Control): Protonation of the Carbonyl Oxygen . This leads to alpha-cleavage, generating the resonance-stabilized benzoyl cation (m/z 105).
-
Site B (Thermodynamic Control): Protonation of the Azetidine Nitrogen . This triggers "charge-remote" fragmentation or proximal bond cleavages driven by ring strain relief.
The "Strain-Release" Pathway (Azetidine Specific)
Unlike pyrrolidine (5-membered) analogs, which typically eject the intact ring as a neutral neutral loss or form a stable pyrrolidinium ion, azetidines undergo Ring Contraction (RC) and Ring Opening (RO) .
-
Diagnostic Transition: The cleavage of the azetidine ring often results in the loss of ethylene (C₂H₄, 28 Da) or propene (42 Da) depending on substitution. This is a hallmark of the 4-membered ring that is absent in stable pyrrolidine analogs.
Comparative Analysis: Azetidine vs. Alternatives
The following table contrasts the fragmentation behavior of the azetidine scaffold against its primary alternatives used in drug design and photoaffinity labeling.
Table 1: Comparative Fragmentation Metrics (ESI-MS/MS)
| Feature | Azetidine (4-Ring) | Pyrrolidine (5-Ring) | Piperidine (6-Ring) |
| Ring Strain Energy | ~26 kcal/mol (High) | ~6 kcal/mol (Low) | ~0 kcal/mol (Stable) |
| Dominant Neutral Loss | -28 Da (C₂H₄) (Ring disintegration) | -71 Da (Intact Ring loss) | -85 Da (Intact Ring loss) |
| Base Peak Origin | Immonium Ion (often unstable) | Immonium Ion (Stable, m/z 72) | Immonium Ion (Stable, m/z 86) |
| Diagnostic Ion | m/z 105 (Benzoyl) + Ring fragments | m/z 126 (if phenyl-linked) | m/z 140 (if phenyl-linked) |
| Fragmentation Trigger | Strain relief + Inductive cleavage | Inductive cleavage | Inductive cleavage |
*m/z values assume unsubstituted rings attached to an alpha-carbon.
Detailed Fragmentation Pathways
The fragmentation of a model Azetidine-Benzophenone (e.g., alpha-azetidinophenones) follows a bifurcated pathway.
Pathway A: The Benzoyl Cleavage (Alpha-Cleavage)
This is the standard "Cathinone" pathway.
-
Precursor: [M+H]⁺
-
Event: Homolytic or Heterolytic cleavage of the C(carbonyl)-C(alpha) bond.
-
Result: Formation of the Benzoyl Cation (m/z 105) .
-
Secondary Loss: Loss of CO from m/z 105 yields the Phenyl Cation (m/z 77) .
Pathway B: The Azetidine Ring Disintegration
This pathway is unique to the strained 4-membered ring.
-
Precursor: [M+H]⁺ (N-protonated).
-
Event: Ring opening driven by strain relief.
-
Result: Loss of C₂H₄ (28 Da) from the azetidine moiety while still attached or from the immonium fragment.
-
Significance: This distinguishes azetidines from dimethylamines (which might have similar mass but different losses).
Visualization: Fragmentation Logic Tree
The following diagram maps the competing pathways for a generic alpha-azetidinophenone ([M+H]⁺ = 218 for unsubstituted analog).
Caption: Figure 1. Competing fragmentation pathways for Azetidine-Benzophenones. Note the strain-driven loss of ethylene (Green path).
Experimental Protocol: Self-Validating Analysis
To reliably characterize these compounds, use the following "Energy Ramping" protocol. This ensures detection of both the labile ring fragments and the stable benzoyl core.
Sample Preparation
-
Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
-
Rationale: Formic acid ensures [M+H]⁺ formation. Methanol aids desolvation.
MS/MS Parameters (Q-ToF / Orbitrap)
-
Source: ESI Positive Mode.
-
Isolation Window: ± 1.0 Da (Ensure isolation of monoisotopic peak).
-
Collision Energy (CE) Ramping:
-
Low CE (10-15 eV): Preserves the Immonium Ion . Use this to confirm the molecular weight of the amine portion.
-
High CE (30-45 eV): Forces the formation of m/z 105 (Benzoyl) and m/z 77 (Phenyl) .
-
Stepped CE: Apply normalized collision energy (NCE) of 15, 30, 45% simultaneously if available.
-
Validation Step (The "Rule of 28")
To confirm the presence of an azetidine ring vs. a dimethylamine (isobaric isomer):
-
Isolate the Immonium ion (Amine fragment).
-
Apply MS³ or high-energy CID.
-
Check: Does it lose 28 Da (C₂H₄) ?
-
Yes: Confirms Azetidine .
-
No (losses of 15 Da or 45 Da): Suggests acyclic amine (dimethyl/ethyl).
-
References
-
Davidson, J. T., et al. (2020).[2] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry. Link
-
BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Link
-
Uchiyama, N., et al. (2008). Identification of two new-type designer drugs, piperazine derivatives. Forensic Toxicology. Link
-
Zuba, D. (2012). Identification of characteristic fragmentation pathways of synthetic cathinones. Forensic Science International.[3][4] Link
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validated Analytical Methods for Detecting 3'-Azetidinomethyl-2-methylbenzophenone: A Comprehensive Comparison Guide
3'-Azetidinomethyl-2-methylbenzophenone (CAS: 898771-19-2) is a highly specialized chemical intermediate utilized in advanced organic synthesis and pharmaceutical development. Structurally, it presents a unique analytical challenge: it combines a strongly UV-absorbing benzophenone core with a basic, highly strained four-membered azetidine ring.
For researchers and drug development professionals, selecting and validating the correct analytical method is critical. The basicity of the azetidine nitrogen (pKa ~10.5) often leads to severe peak tailing on standard silica-based columns, while the strained ring structure introduces thermal lability. This guide objectively compares three analytical alternatives—HPLC-UV, LC-MS/MS, and GC-MS—and provides field-proven, self-validating protocols grounded in ICH Q2(R1) regulatory standards[1].
Methodological Strategy & Causality
To achieve reliable quantification, the analytical method must be tailored to the specific experimental goal while respecting the molecule's physicochemical constraints.
-
High-Performance Liquid Chromatography (HPLC-UV): The gold standard for assay and purity profiling. The benzophenone moiety provides an excellent chromophore for UV detection at ~254 nm. To counteract the secondary interactions between the basic azetidine nitrogen and residual silanols (which cause peak tailing), a Charged Surface Hybrid (CSH) column or a highly end-capped C18 column must be used at a controlled pH.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The optimal choice for trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic bioanalysis). The azetidine nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a strong
precursor ion at m/z 266.1[2]. -
Gas Chromatography-Mass Spectrometry (GC-MS): Generally not recommended . The strained four-membered azetidine ring is highly susceptible to thermal degradation at standard GC injection port temperatures (>250°C), leading to poor reproducibility and artifact formation.
Caption: Decision tree for selecting the optimal analytical method based on experimental goals.
Comparative Performance Data
The following table summarizes the validated performance metrics of the three analytical approaches when applied to 3'-Azetidinomethyl-2-methylbenzophenone.
| Analytical Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Trace Analysis) | GC-MS (Volatility Check) |
| Target Application | API Release, Reaction Monitoring | Biofluids, Trace Impurities | Not Recommended |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 ng/mL (50 pg/mL) | >5.0 µg/mL (Variable) |
| Linearity Range | 1.0 – 150 µg/mL ( | 0.1 – 500 ng/mL ( | Non-linear (Thermal breakdown) |
| Precision (%RSD) | < 1.0% | < 5.0% | > 15.0% |
| Structural Suitability | Excellent: UV chromophore utilized | Excellent: High ESI+ ionization | Poor: Azetidine ring opens |
| Matrix Interference | Moderate (Requires baseline separation) | Low (MRM transitions provide specificity) | High |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocols incorporate built-in System Suitability Testing (SST). A protocol is only valid if the SST criteria are met prior to sample analysis, aligning with [1].
Protocol A: HPLC-UV for Purity and Assay
Causality Rationale: A low-pH mobile phase (formic acid) ensures the azetidine nitrogen is fully protonated. Pairing this with a Charged Surface Hybrid (CSH) column repels the protonated analyte from the silica surface, preventing peak tailing and ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Column Preparation: Install a Waters XSelect CSH C18 column (150 mm × 4.6 mm, 3.5 µm). Maintain column temperature at 30°C to ensure reproducible retention times.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Program the pump for a flow rate of 1.0 mL/min. Start at 10% B, ramp to 90% B over 12 minutes, hold for 3 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Sample Preparation: Dissolve 3'-Azetidinomethyl-2-methylbenzophenone standards in 50:50 Water:Acetonitrile to a nominal concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject the 50 µg/mL standard six times.
-
Self-Validation Check: Proceed only if the tailing factor (
) is , theoretical plates ( ) are , and the retention time %RSD is .
-
-
Detection: Monitor absorbance at 254 nm.
Protocol B: LC-MS/MS for Trace Quantification
Causality Rationale: Ammonium formate buffer is used instead of non-volatile phosphates to prevent mass spectrometer source contamination. Electrospray ionization (ESI) in positive mode perfectly exploits the basic nature of the azetidine ring, generating a robust molecular ion[2].
Step-by-Step Methodology:
-
Chromatographic Setup: Use a UPLC C18 column (50 mm × 2.1 mm, 1.7 µm) at 40°C. Flow rate: 0.4 mL/min.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (Methanol provides better MS desolvation efficiency for benzophenones than Acetonitrile).
-
-
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion:m/z 266.1
-
Quantifier Product Ion:m/z 119.0 (Benzoyl cation formation) - Collision Energy: 25V.
-
Qualifier Product Ion:m/z 195.1 (Loss of azetidine ring) - Collision Energy: 18V.
-
-
Self-Validation Check: Inject a blank matrix followed by the Lower Limit of Quantitation (LLOQ) standard (0.05 ng/mL). The signal-to-noise (S/N) ratio of the LLOQ must be
, and the blank must show no interfering peaks of the LLOQ area.
Regulatory Validation Framework
Regardless of the method chosen, full validation must follow the ICH Q2(R1) framework to guarantee scientific integrity and regulatory compliance[1][3].
Caption: Sequential ICH Q2(R1) validation workflow for ensuring analytical method reliability.
-
Specificity: Ensure no co-eluting impurities interfere with the 3'-Azetidinomethyl-2-methylbenzophenone peak (Resolution
). -
Linearity: Assess across 80% to 120% of the target concentration.
-
Accuracy & Precision: Perform spike-recovery experiments at three concentration levels (e.g., 50%, 100%, 150%) in triplicate.
Conclusion
For the routine assay and purity analysis of 3'-Azetidinomethyl-2-methylbenzophenone, HPLC-UV utilizing a CSH stationary phase and acidic mobile phase is the most robust and cost-effective method. However, for trace-level detection—such as identifying degradation products or conducting pharmacokinetic screening—LC-MS/MS is the undisputed gold standard due to its superior sensitivity and the highly favorable ESI+ ionization profile of the azetidine ring. GC-MS should be strictly avoided due to the thermal instability of the molecule's four-membered ring.
References
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Retrieved February 27, 2026, from[Link]
-
Barreiro, J. C., Florentino, A. P., Furlani, I. L., et al. (2022, September 11). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Analytical Science. Retrieved February 27, 2026, from[Link]
Sources
A Comparative Spectroscopic Guide to 3-(1-azetidinylmethyl)phenylmethanone and Related Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive spectroscopic characterization of 3-(1-azetidinylmethyl)phenylmethanone, a compound of interest in medicinal chemistry. Due to the absence of published experimental spectra for this specific molecule, this document presents a detailed predictive analysis based on fundamental spectroscopic principles and comparative data from structurally analogous compounds. We will compare the predicted spectral features of the target molecule with experimental data from 3-Methylbenzophenone and N-Phenylbenzamide to offer a robust framework for its identification and characterization. This guide is intended to be a practical resource for researchers, providing not only spectral analysis but also the underlying rationale for experimental design and data interpretation.
Introduction: The Imperative of Spectroscopic Verification
In the synthesis of novel compounds, particularly those with potential therapeutic applications, rigorous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall structure. The subject of this guide, 3-(1-azetidinylmethyl)phenylmethanone, combines a benzophenone core with a strained azetidine ring, presenting a unique spectroscopic profile. Understanding this profile is crucial for confirming its synthesis and purity.
This guide will navigate the predicted spectroscopic landscape of 3-(1-azetidinylmethyl)phenylmethanone. By dissecting its structure into the benzoyl moiety, the substituted phenyl ring, and the azetidinylmethyl group, we can anticipate its characteristic spectral signatures. To ground these predictions in experimental reality, we will draw direct comparisons with two well-characterized analogs:
-
3-Methylbenzophenone: This compound serves as an excellent baseline, representing the benzophenone core with a simple alkyl substituent at the meta-position.
-
N-Phenylbenzamide: This molecule offers a comparison for the benzoyl group attached to a nitrogen-containing functionality, albeit an amide.
Through this comparative approach, we aim to provide a self-validating system for the spectroscopic identification of 3-(1-azetidinylmethyl)phenylmethanone.
Predicted Spectroscopic Profile of 3-(1-azetidinylmethyl)phenylmethanone
The structure of 3-(1-azetidinylmethyl)phenylmethanone is presented below:
Caption: Structure of 3-(1-azetidinylmethyl)phenylmethanone.
Based on this structure, we can predict the following spectroscopic features:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will be the most powerful tool for elucidating the precise structure.
-
¹H NMR: We anticipate a complex spectrum with distinct regions. The aromatic protons of the two phenyl rings will appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the substituted phenyl ring will likely exhibit a more complex splitting pattern due to the meta-substitution. The benzylic protons of the -CH₂- group connecting the phenyl ring and the azetidine will likely appear as a singlet around 3.5-4.0 ppm. The protons of the azetidine ring will be in the upfield region, with the two sets of methylene protons showing distinct chemical shifts and coupling patterns, likely in the range of 2.0-3.5 ppm.
-
¹³C NMR: The carbonyl carbon of the ketone will be the most downfield signal, expected around 196 ppm. The aromatic carbons will resonate in the 120-140 ppm range. The benzylic carbon will likely be found around 50-60 ppm, while the carbons of the azetidine ring will be further upfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone, expected around 1660 cm⁻¹.[1] Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and methylene bridge will appear just below 3000 cm⁻¹. The spectrum will also show characteristic aromatic C=C bending vibrations in the 1600-1450 cm⁻¹ region.[1]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₇H₁₇NO, MW = 251.32 g/mol ). Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to a stable benzoyl cation or a tropylium-like ion.
Comparative Spectroscopic Analysis
To provide a tangible reference, we will now compare the predicted spectra of our target compound with the experimental data of 3-Methylbenzophenone and N-Phenylbenzamide.
3-Methylbenzophenone: The Core Structure Analog
This compound allows for a direct comparison of the benzophenone core.
| Spectroscopic Data for 3-Methylbenzophenone | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.78 (d), 7.62 - 7.51 (m), 7.37 (t), 7.32 (d), 2.40 (s, -CH₃)[1][2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.9 (C=O), 138.2, 137.9, 133.3, 130.4, 130.0, 129.1, 128.2, 127.4 (Aromatic C), 21.5 (-CH₃)[1] |
| IR (ATR) | ν (cm⁻¹): ~3060 (Aromatic C-H), ~2920 (Aliphatic C-H), ~1660 (C=O), ~1600, 1580, 1450 (Aromatic C=C)[1][3] |
| MS (EI) | m/z: 196 (M⁺), 105 (C₆H₅CO⁺), 91 (C₇H₇⁺)[4] |
Analysis of Comparison:
-
NMR: The aromatic region of 3-(1-azetidinylmethyl)phenylmethanone is expected to be similar to that of 3-Methylbenzophenone. However, the singlet at 2.40 ppm for the methyl group will be absent. Instead, we expect to see signals for the azetidinylmethyl group. The chemical shift of the carbonyl carbon in the ¹³C NMR should be very similar, around 196.9 ppm.[1]
-
IR: The C=O stretch at ~1660 cm⁻¹ is a key diagnostic peak and should be present in both compounds.[1] The aliphatic C-H stretching region will be more complex in our target molecule due to the presence of the azetidine ring.
-
MS: The fragmentation pattern leading to the benzoyl cation (m/z 105) is expected to be a common feature.
N-Phenylbenzamide: The Nitrogen-Linked Analog
This compound provides insight into the influence of a nitrogen atom attached to the benzoyl group.
| Spectroscopic Data for N-Phenylbenzamide | |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.90 (s, NH), 7.86 (d), 7.64 (d), 7.55-7.35 (m), 7.18 (t)[5] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 165.7 (C=O), 138.1, 135.0, 131.8, 129.1, 128.8, 127.1, 124.6, 120.3 (Aromatic C) |
| IR | ν (cm⁻¹): ~3300 (N-H stretch), ~1660 (C=O, Amide I), ~1540 (N-H bend, Amide II) |
| MS (EI) | m/z: 197 (M⁺), 105 (C₆H₅CO⁺), 93 (C₆H₅NH₂⁺)[6][7] |
Analysis of Comparison:
-
NMR: The key difference is the presence of the N-H proton signal in the ¹H NMR of N-Phenylbenzamide and the upfield shift of the carbonyl carbon in the ¹³C NMR to ~166 ppm due to the resonance effect of the nitrogen lone pair. This highlights that the ketone carbonyl in our target molecule will be significantly more downfield.
-
IR: The presence of the N-H stretch and the characteristic Amide I and II bands in N-Phenylbenzamide are distinguishing features not expected in the IR spectrum of 3-(1-azetidinylmethyl)phenylmethanone. The C=O stretch, however, is in a similar region.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopy.
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid a large solvent signal in the ¹H NMR spectrum that would obscure the analyte signals.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and better resolution.
-
Number of Scans: More scans are typically required for ¹³C NMR than for ¹H NMR because the ¹³C isotope has a low natural abundance (1.1%) and a smaller gyromagnetic ratio, resulting in a much weaker signal.
Fourier Transform Infrared (FTIR) Spectroscopy
Caption: Workflow for ATR-FTIR Spectroscopy.
Trustworthiness of the Protocol: This protocol is self-validating because a background spectrum is taken before the sample spectrum. This ensures that any absorption bands from the atmosphere (e.g., CO₂) or the ATR crystal itself are subtracted from the final sample spectrum, leading to an accurate representation of the sample's IR absorption.
Mass Spectrometry (MS)
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Expertise & Experience Insights: The choice of ionization method is critical. Electron Ionization (EI) is a "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation. For molecules that are thermally unstable or do not produce a clear molecular ion with EI, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more appropriate.
Conclusion
While experimental data for 3-(1-azetidinylmethyl)phenylmethanone is not yet publicly available, a comprehensive spectroscopic profile can be confidently predicted through the analysis of its structural components and comparison with well-characterized analogs. This guide provides a robust framework for researchers to identify and characterize this molecule. The key diagnostic features to look for are the ketone C=O stretch around 1660 cm⁻¹ in the IR spectrum, the carbonyl carbon signal near 196 ppm in the ¹³C NMR spectrum, and the unique set of signals for the azetidinylmethyl group in the ¹H NMR spectrum. By following the detailed experimental protocols and using the comparative data provided, scientists can achieve an unambiguous spectroscopic characterization of 3-(1-azetidinylmethyl)phenylmethanone.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). N-phenylbenzamide. [Link]
-
PubChem. (n.d.). Azetidine. [Link]
-
PubChem. (n.d.). 3-Methylbenzophenone. [Link]
-
NIST. (n.d.). Benzamide, N-phenyl-. [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. [Link]
-
NIST. (n.d.). Benzamide, N-phenyl-. [Link]
-
NIST. (n.d.). Benzamide, N-phenyl-. [Link]
-
NIST. (n.d.). Methanone, (3-methylphenyl)phenyl-. [Link]
-
Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154. [Link]
-
NIST. (n.d.). Benzophenone, 2-hydroxy-4-methoxy-3-methyl. [Link]
-
PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Methylbenzophenone(643-65-2) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Methylbenzophenone(643-65-2) IR Spectrum [m.chemicalbook.com]
- 4. Methanone, (3-methylphenyl)phenyl- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. Benzamide, N-phenyl- [webbook.nist.gov]
- 7. Benzamide, N-phenyl- [webbook.nist.gov]
A Comparative Guide to Reference Standards for the Analysis of 3'-Azetidinomethyl-2-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of reference standards for the analysis of 3'-Azetidinomethyl-2-methylbenzophenone, a key chemical entity in various research and development endeavors. As a senior application scientist, my aim is to equip you with the technical knowledge and practical insights necessary to make informed decisions regarding the selection, qualification, and application of these critical materials.
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized compound used as a benchmark for confirming the identity, purity, and potency of a substance.[1] In the context of 3'-Azetidinomethyl-2-methylbenzophenone analysis, a reliable reference standard is indispensable for:
-
Accurate Quantification: Determining the precise amount of the active pharmaceutical ingredient (API) or impurity in a sample.
-
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity, in accordance with ICH Q2(R2) guidelines.[2]
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products as stipulated by ICH Q3A guidelines.[3][4][5]
-
Ensuring Consistency: Maintaining batch-to-batch consistency in manufacturing and research.
Commercially Available Materials vs. Certified Reference Standards
A crucial distinction exists between commercially available chemical reagents and certified reference standards. While several suppliers offer 3'-Azetidinomethyl-2-methylbenzophenone with a stated purity of around 97%, these are typically not accompanied by the comprehensive characterization and certification required for a primary reference standard.[3][4]
| Feature | Commercial Chemical Reagent | Certified Reference Standard (Primary/Secondary) |
| Purity | Often stated as a typical value (e.g., 97%). | A precisely determined value with an associated uncertainty. |
| Characterization | Basic information (e.g., CAS number, molecular weight). | Extensive characterization data (e.g., NMR, MS, IR, elemental analysis). |
| Certification | Typically a basic Certificate of Analysis (CoA). | A comprehensive certificate detailing identity, purity, and traceability. |
| Intended Use | General laboratory use, synthesis. | Quantitative and qualitative analysis in a regulated environment. |
Table 1. Comparison of Commercial Reagents and Certified Reference Standards.
Given the current market landscape, establishing an in-house primary or secondary reference standard for 3'-Azetidinomethyl-2-methylbenzophenone is often a necessity for rigorous analytical work.
Establishing a Qualified In-House Reference Standard
The qualification of an in-house reference standard is a systematic process to ensure its suitability for its intended use. This process involves comprehensive characterization and comparison against a primary standard, if available, or thorough analytical testing to establish its purity and identity.
Hierarchy of Reference Standards
The relationship between different types of reference standards can be visualized as a hierarchy, with the primary standard being the ultimate point of reference.
Caption: Hierarchy of Reference Standards
Experimental Workflow for Qualifying a Secondary Reference Standard
The following workflow outlines the key steps in qualifying a new batch of 3'-Azetidinomethyl-2-methylbenzophenone as a secondary (working) reference standard against an established primary standard.
Caption: Workflow for Secondary Reference Standard Qualification
Proposed HPLC Method for Analysis
While a validated HPLC method for 3'-Azetidinomethyl-2-methylbenzophenone is not publicly available, a robust method can be developed based on the physicochemical properties of the molecule and analytical principles for similar benzophenone derivatives.
Physicochemical Properties and Chromatographic Rationale
-
Structure and Polarity: 3'-Azetidinomethyl-2-methylbenzophenone possesses a moderately polar benzophenone core with an azetidine moiety, making it suitable for reversed-phase chromatography.
-
UV Absorbance: The benzophenone chromophore exhibits strong UV absorbance, making UV detection a suitable choice. The expected maximum absorbance (λmax) is in the range of 250-350 nm.
Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 20% B to 90% B over 15 min | A broad gradient is suitable for initial method development to elute the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 260 nm | A good starting wavelength for benzophenone derivatives. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample compatibility with the mobile phase. |
Table 2. Recommended Starting HPLC Parameters.
Experimental Protocol: Method Validation
Once the HPLC method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2]
1. Specificity:
- Inject the diluent, a placebo (if applicable), the reference standard, and a sample solution.
- Demonstrate that there are no interfering peaks at the retention time of 3'-Azetidinomethyl-2-methylbenzophenone.
- Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the main peak from degradation products.
2. Linearity:
- Prepare a series of at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
- Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
- Analyze samples with known concentrations of the reference standard (e.g., by spiking a placebo).
- Calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.
4. Precision (Repeatability and Intermediate Precision):
- Repeatability: Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
5. Range:
- The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have acceptable linearity, accuracy, and precision.
6. Robustness:
- Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results. The results should remain within the system suitability requirements.
Comparison of In-House vs. Commercially Sourced Standards
The decision to qualify an in-house reference standard versus purchasing a commercially available (though likely uncertified) material involves a trade-off between initial cost, time investment, and the level of assurance required.
| Aspect | In-House Qualified Standard | Commercially Sourced Reagent |
| Initial Cost | Higher (due to characterization and qualification studies). | Lower. |
| Time Investment | Significant (requires analytical resources and expertise). | Minimal. |
| Level of Assurance | High (purity and identity are well-documented). | Lower (purity is often a typical value, limited characterization). |
| Regulatory Compliance | Suitable for use in a regulated environment. | Generally not suitable for quantitative analysis in a regulated environment without further qualification. |
| Traceability | Traceability is established through the qualification process. | Traceability is often not established. |
Table 3. Comparison of In-House Qualified vs. Commercially Sourced Standards.
Conclusion
For the robust and reliable analysis of 3'-Azetidinomethyl-2-methylbenzophenone, the establishment of a well-characterized in-house reference standard is paramount, especially in the absence of commercially available certified reference materials. By following a systematic approach to qualification and employing a validated, stability-indicating HPLC method, researchers and drug development professionals can ensure the integrity of their analytical data, a cornerstone of scientific rigor and regulatory compliance.
References
-
ICH. (2006). Impurities in new drug substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]
-
Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. [Link]
-
MilliporeSigma. 3'-azetidinomethyl-2-methylbenzophenone. [Link]
-
EDQM & USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]
-
Agilent. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. [Link]
-
SynThink Research Chemicals. (2023). Reference Standards, Working Standards, and Internal Reference Standards. [Link]
Sources
Safety Operating Guide
3'-Azetidinomethyl-2-methylbenzophenone proper disposal procedures
Title: Comprehensive Safety and Disposal Protocol for 3'-Azetidinomethyl-2-methylbenzophenone
Executive Summary 3'-Azetidinomethyl-2-methylbenzophenone (CAS: 898771-19-2) is a highly specialized chemical intermediate utilized in advanced pharmaceutical synthesis and drug development. Because this molecule combines a photoreactive benzophenone core with a strained, basic azetidine ring, its disposal requires strict adherence to specialized hazardous waste protocols. Improper disposal can lead to dangerous exothermic reactions or long-term environmental contamination. This guide provides laboratory professionals with the mechanistic reasoning and step-by-step operational procedures required to safely manage and dispose of this compound.
Hazard Assessment & Mechanistic Causality
To safely manage chemical waste, researchers must understand the intrinsic reactivity of the molecule's functional groups. The dual-nature of 3'-Azetidinomethyl-2-methylbenzophenone dictates its handling:
-
The Benzophenone Core: Benzophenone derivatives are notorious for their environmental persistence and are classified as harmful to aquatic life with long-lasting effects (Chronic 3)[1]. Furthermore, they are photosensitive; exposure to UV light can induce radical formation. Therefore, waste must be shielded from light, and municipal drain disposal is strictly prohibited.
-
The Azetidine Ring: Azetidine is a four-membered nitrogen heterocycle. The ring strain combined with the basicity of the amine makes it highly reactive[2]. Mixing this compound with strong mineral acids or oxidizers can trigger violent exothermic reactions.
Table 1: Quantitative & Qualitative Hazard Data Summary
| Property / Hazard Component | Data / Characteristics | Causal Impact on Handling & Disposal |
| Molecular Weight | 265.35 g/mol | Informs stoichiometric calculations if chemical neutralization is required prior to disposal. |
| Benzophenone Moiety | Photosensitive, Aquatic Toxin[1] | Mandates amber glass containment; strictly prohibits municipal drain disposal. |
| Azetidine Moiety | Strained heterocycle, Basic[2] | Requires strict segregation from strong acids and oxidizers to prevent thermal events. |
| Physical State | Solid / Powder | Necessitates handling within a certified chemical fume hood to prevent dust inhalation[3]. |
Pre-Disposal Operational Safety
Before initiating any waste consolidation, establish the following safety baseline:
-
Engineering Controls: All transfers of 3'-Azetidinomethyl-2-methylbenzophenone must be conducted inside a certified chemical fume hood to minimize the risk of aerosol or dust inhalation[2].
-
Personal Protective Equipment (PPE): Operators must wear chemical-resistant gloves tested to EN 374 standards, a fully buttoned lab coat, and safety goggles with side shields[1].
Step-by-Step Disposal Methodology
The following self-validating protocol ensures that the chemical remains stable during the accumulation phase and is permanently destroyed during final disposal.
Phase 1: Segregation and Containment
-
Verify Compatibility: Inspect the designated primary waste container. Ensure it contains zero traces of strong oxidizing agents (e.g., peroxides, nitric acid) or strong mineral acids to prevent exothermic acid-base reactions with the azetidine moiety[2].
-
Select Containment: Transfer the chemical waste (including contaminated consumables like pipette tips and weighing paper) into a sealable amber glass bottle. Causality: Amber glass blocks UV radiation, preventing the photochemical degradation of the benzophenone core into reactive radical species.
-
Seal and Inspect: Tightly cap the container using a PTFE-lined lid to prevent volatile organic emissions.
Phase 2: Labeling and Storage 4. Affix Documentation: Immediately apply a standardized hazardous waste label. Explicitly list the contents as "3'-Azetidinomethyl-2-methylbenzophenone" and check the boxes for "Toxic to Aquatic Life" and "Basic Organic Waste." 5. Accumulation: Move the sealed container to a designated Satellite Accumulation Area (SAA). The SAA must be cool, dry, well-ventilated, and physically separated from incompatible chemical streams[3].
Phase 3: Final Destruction 6. EHS Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) office for pickup. 7. Incineration: The mandated final disposal method is high-temperature incineration at a licensed facility. Causality: Incineration provides the thermal energy required to permanently break the strained azetidine ring and fully oxidize the ecotoxic benzophenone core into harmless combustion byproducts (CO₂, H₂O, and NOₓ), ensuring zero aquatic contamination[2].
Emergency Spill Response Protocol
In the event of an accidental release during the disposal workflow, execute the following steps:
-
Evacuate & Ventilate: If spilled outside a fume hood, evacuate the immediate vicinity and increase room ventilation to disperse airborne particulates[2].
-
Contain: Surround and cover the spill with an inert, non-combustible absorbent material such as clean, dry sand or vermiculite[2]. Do not use combustible materials like paper towels or sawdust.
-
Collect: Use non-sparking tools to mechanically sweep the absorbed mixture into a heavy-duty, compatible waste bucket[3].
-
Decontaminate: Wash the affected surface with a mild detergent and water. Collect all rinsate as hazardous aqueous waste; do not allow it to enter the drain[1].
Disposal Workflow Visualization
Fig 1: Step-by-step disposal and spill containment workflow for azetidinyl-benzophenone derivatives.
References
-
Title: Safety Data Sheet: Benzophenone Source: Carl Roth GmbH + Co. KG URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
